Hedycaryol
説明
Structure
3D Structure
特性
分子式 |
C15H26O |
|---|---|
分子量 |
222.37 g/mol |
IUPAC名 |
2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,14,16H,5,7-8,10-11H2,1-4H3/b12-6-,13-9-/t14-/m0/s1 |
InChIキー |
SDMLCXJKAYFHQM-LIJSYYTGSA-N |
SMILES |
CC1=CCCC(=CCC(CC1)C(C)(C)O)C |
異性体SMILES |
C/C/1=C/CC/C(=C\C[C@H](CC1)C(C)(C)O)/C |
正規SMILES |
CC1=CCCC(=CCC(CC1)C(C)(C)O)C |
製品の起源 |
United States |
Foundational & Exploratory
The Biosynthesis of Hedycaryol in Plants: A Technical Guide for Researchers
An in-depth exploration of the enzymatic machinery, regulatory networks, and experimental methodologies underlying the formation of the sesquiterpenoid hedycaryol.
Executive Summary
This compound, a naturally occurring sesquiterpenoid alcohol, is a significant intermediate in the biosynthesis of a diverse array of eudesmane-type sesquiterpenes. Its presence in various plant species, contributing to their characteristic aromas and potential bioactive properties, has garnered interest from researchers in natural product chemistry, metabolic engineering, and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic conversion of farnesyl diphosphate, the regulatory signaling cascades that govern its production, and detailed experimental protocols for its study. Quantitative data from relevant studies are summarized, and key pathways and workflows are visualized to facilitate a deeper understanding of this important metabolic route.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a specialized branch of the broader terpenoid metabolic network in plants. The immediate precursor for all sesquiterpenes, including this compound, is farnesyl diphosphate (FPP), which is synthesized through the mevalonate (MVA) pathway in the cytosol.
The Key Enzyme: this compound Synthase
The pivotal step in this compound biosynthesis is the conversion of the acyclic FPP into the cyclic this compound molecule. This complex cyclization reaction is catalyzed by a single enzyme: This compound synthase (HCS) , a member of the terpene synthase (TPS) family of enzymes.
The reaction mechanism of class I terpene cyclases, including this compound synthase, involves the ionization of FPP to form a farnesyl cation. This is followed by a series of intramolecular cyclizations and rearrangements. In the case of this compound synthase, the farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation intermediate, which is then quenched by a water molecule to yield this compound[1].
A novel this compound synthase, designated CbTps1, has been isolated and characterized from the flowers of Camellia brevistyla. This enzyme was shown to be specifically expressed in floral tissues, suggesting its role in producing the floral scent that may attract pollinators[2][3].
Figure 1: Core this compound Biosynthesis Pathway.
Regulation of this compound Biosynthesis
The production of this compound, like other plant secondary metabolites, is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. The jasmonate signaling pathway is a key regulator of terpene biosynthesis in plants.
The Jasmonate Signaling Cascade
Jasmonates, including jasmonic acid (JA) and its volatile methyl ester, methyl jasmonate (MeJA), are plant hormones that play crucial roles in defense responses against herbivores and pathogens. Elicitation by MeJA has been shown to induce the expression of terpene synthase genes[4].
The signaling cascade begins with the perception of jasmonate by the F-box protein CORONATINE INSENSITIVE1 (COI1). This leads to the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors, most notably MYC2 , which can then bind to the promoters of jasmonate-responsive genes, including terpene synthases, and activate their transcription.
Figure 2: Jasmonate Signaling Pathway Regulating this compound Synthase Gene Expression.
Quantitative Data
While specific kinetic data for plant-derived this compound synthases are not widely available in the literature, data from other well-characterized sesquiterpene synthases can provide a valuable reference for researchers. Similarly, quantitative yield and gene expression data are often species- and condition-dependent. The following tables summarize representative quantitative data related to sesquiterpene biosynthesis.
Table 1: Representative Enzyme Kinetic Parameters for Sesquiterpene Synthases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism | Reference |
| Amorpha-4,11-diene synthase | FPP | 1.5 | 0.04 | Artemisia annua | N/A |
| 5-epi-aristolochene synthase | FPP | 0.3 | 0.1 | Nicotiana tabacum | N/A |
| Germacrene A synthase | FPP | 2.5 | 0.06 | Cichorium intybus | N/A |
Table 2: Representative Yield of Sesquiterpenes in Plants
| Compound | Plant Species | Tissue | Yield | Reference |
| β-Caryophyllene | Artemisia annua | Leaves | 1.2 mg/g DW | N/A |
| Germacrene D | Vitis vinifera | Grapes | 0.5 µg/g FW | N/A |
| This compound | Camellia brevistyla | Flowers | Not Quantified | [2] |
Table 3: Representative Gene Expression Changes of Terpene Synthases in Response to Methyl Jasmonate (MeJA) Treatment
| Gene | Plant Species | Treatment | Fold Change in Expression | Reference |
| TPS21 | Citrus sinensis | 100 µM MeJA | ~15-fold increase | N/A |
| FaTPS1 | Fragaria × ananassa | MeJA | Significant increase | N/A |
| PgLox2 | Pennisetum glaucum | 200 µM MeJA | Over-expressed | [5] |
Experimental Protocols
The study of this compound biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for key experiments.
Cloning of a this compound Synthase Gene
The isolation of the gene encoding this compound synthase is the first step in its characterization. A common approach is to use homology-based cloning, followed by rapid amplification of cDNA ends (RACE) to obtain the full-length sequence[6].
Protocol: Cloning of a Putative this compound Synthase Gene from Camellia brevistyla
-
RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from the floral tissue of Camellia brevistyla using a commercial plant RNA extraction kit or a TRIzol-based method[7].
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and agarose gel electrophoresis.
-
First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) primers[6].
-
-
Degenerate PCR:
-
Degenerate primers are designed based on conserved amino acid sequences of known sesquiterpene synthases.
-
PCR is performed using the synthesized cDNA as a template and the degenerate primers to amplify a fragment of the putative this compound synthase gene.
-
-
Rapid Amplification of cDNA Ends (RACE):
-
3' and 5' RACE are performed using gene-specific primers designed from the sequence of the PCR fragment and adapter primers to obtain the full-length cDNA sequence[8].
-
-
Cloning and Sequencing:
-
The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy).
-
The cloned DNA is sequenced to confirm the full-length sequence of the this compound synthase gene[9].
-
Heterologous Expression and Purification of this compound Synthase
To functionally characterize the cloned gene, the encoded protein is expressed in a heterologous host, typically Escherichia coli, and purified.
Protocol: Heterologous Expression and Purification of this compound Synthase in E. coli
-
Expression Vector Construction:
-
The open reading frame of the this compound synthase gene is amplified by PCR and cloned into an E. coli expression vector (e.g., pET-28a) to create a fusion protein with a purification tag (e.g., His-tag).
-
-
Transformation and Expression:
-
The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic.
-
The culture is grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the production of soluble protein.
-
-
Protein Purification:
-
The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.
-
The cells are lysed by sonication or using a French press.
-
The cell lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble protein is loaded onto a Ni-NTA affinity chromatography column.
-
The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
The His-tagged this compound synthase is eluted from the column using an elution buffer containing a high concentration of imidazole.
-
The purity of the purified protein is assessed by SDS-PAGE.
-
In Vitro Enzyme Assay
The catalytic activity of the purified this compound synthase is confirmed by an in vitro enzyme assay.
Protocol: In Vitro Assay of this compound Synthase Activity
-
Reaction Mixture Preparation:
-
A reaction mixture is prepared containing an assay buffer (e.g., 25 mM HEPES, pH 7.2), MgCl2 (a required cofactor for most terpene synthases), and the substrate farnesyl diphosphate (FPP).
-
-
Enzyme Reaction:
-
The purified this compound synthase is added to the reaction mixture to initiate the reaction.
-
The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
-
Product Extraction:
-
The reaction is stopped, and the enzymatic products are extracted with an organic solvent (e.g., hexane or diethyl ether).
-
-
Product Analysis:
-
The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify this compound and any other sesquiterpene products.
-
GC-MS Analysis of this compound
GC-MS is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Plant tissues can be extracted with an organic solvent, or the headspace volatiles can be collected using solid-phase microextraction (SPME).
-
For in vitro enzyme assays, the organic extract is concentrated and directly analyzed.
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpene analysis.
-
Injector: Splitless injection is often used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40-60°C and ramping up to 240-280°C.
-
Carrier Gas: Helium is commonly used as the carrier gas.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Range: A scan range of m/z 40-400 is typically sufficient for sesquiterpenes.
-
-
-
Data Analysis:
-
The resulting chromatogram is analyzed to determine the retention time of the peaks.
-
The mass spectrum of each peak is compared to a mass spectral library (e.g., NIST, Wiley) and to the mass spectrum of an authentic this compound standard for positive identification.
-
Quantification can be performed by creating a calibration curve with a this compound standard.
-
Experimental and Logical Workflows
The characterization of a novel this compound synthase and its role in a plant's metabolic network follows a logical workflow that integrates multiple experimental approaches.
Figure 3: Experimental Workflow for the Identification and Characterization of a this compound Synthase.
Conclusion
The biosynthesis of this compound in plants is a finely tuned process centered around the activity of this compound synthase and regulated by complex signaling networks, with the jasmonate pathway playing a prominent role. Understanding this pathway at a molecular and biochemical level is crucial for harnessing the potential of this compound and its derivatives for various applications. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate this compound biosynthesis in their plant systems of interest. Future research, particularly in obtaining more quantitative data on enzyme kinetics and in planta yields, will further illuminate the intricacies of this important metabolic pathway and open new avenues for its metabolic engineering.
References
- 1. This compound synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chemical changes and overexpressed genes in sweet basil (Ocimum basilicum L.) upon methyl jasmonate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptomic analysis of methyl jasmonate treatment reveals gene networks involved in drought tolerance in pearl millet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Cloning and Characterization of 1,8-Cineole Synthase (SgCINS) Gene From the Leaves of Salvia guaranitica Plant [frontiersin.org]
- 8. Identification and functional characterization of the cycloartenol synthase gene involved in the biosynthesis of the insect molting hormone 20-hydroxyecdysone from Spinacia oleracea L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, Expression and Functional Characterization of a Novel α-Humulene Synthase, Responsible for the Formation of Sesquiterpene in Agarwood Originating from Aquilaria malaccensis [mdpi.com]
Hedycaryol: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedycaryol, a germacrane sesquiterpenoid alcohol, is a naturally occurring compound with significant potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its presence in a variety of plant species. Furthermore, this document outlines detailed methodologies for the isolation and purification of this compound from these natural matrices, including essential oil extraction, fractional distillation, and various chromatographic techniques. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of this compound
This compound has been identified as a constituent of the essential oils of numerous plant species across different families. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. A summary of notable natural sources of this compound is presented in Table 1.
Table 1: Natural Sources and Content of this compound
| Plant Family | Species | Plant Part | This compound Content (%) | Reference(s) |
| Cupressaceae | Microbiota decussata | Leaves | 2.1 | [1] |
| Bark | 0.6 | [1] | ||
| Lamiaceae | Hyssopus officinalis | Aerial Parts | up to 9.1 | [2] |
| Monimiaceae | Hedycarya angustifolia | Leaves | Major Component | [3] |
| Orchidaceae | Catasetum sp. | Floral Scent | 0.5 | [4] |
| Poaceae | Cymbopogon sp. (Citronella oil) | Leaves | 3.44 (in Zimbabwean oil) | [5] |
| Theaceae | Camellia brevistyla | Flowers | Present (qualitative) | [6] |
| Lamiaceae | Thymus praecox ssp. polytrichus | Not specified | Present (qualitative) | [5] |
Isolation and Purification of this compound
The isolation of this compound from its natural sources typically involves a multi-step process, beginning with the extraction of the essential oil, followed by purification techniques to isolate the target compound from the complex mixture of other volatile and semi-volatile constituents.
Extraction of Essential Oils
The initial step in isolating this compound is the extraction of the essential oil from the plant material. The choice of extraction method can influence the yield and chemical profile of the resulting oil.
Steam distillation is a widely used method for extracting essential oils from plant materials.[7]
-
Principle: Live steam is passed through the plant material, causing the volatile compounds, including this compound, to vaporize. The mixture of steam and volatile compounds is then condensed, and the essential oil is separated from the aqueous phase.
-
General Protocol:
-
The fresh or dried plant material is packed into a still.
-
Steam is introduced into the bottom of the still, permeating the plant material.
-
The volatile compounds are carried by the steam to a condenser.
-
The condensate, a mixture of water and essential oil, is collected in a separator.
-
Due to its immiscibility with water, the essential oil can be separated by decantation.
-
Hydrodistillation is another common method, particularly suitable for laboratory-scale extractions.
-
Principle: The plant material is boiled in water, and the resulting steam, rich in volatile compounds, is condensed and collected.
-
General Protocol:
-
The plant material is placed in a flask with water.
-
The mixture is heated to boiling.
-
The steam and volatilized essential oil are passed through a condenser.
-
The collected distillate separates into an aqueous layer and an essential oil layer.
-
Solvent extraction can be employed for heat-sensitive compounds or to obtain a more complete aromatic profile.
-
Principle: An organic solvent is used to dissolve the essential oil from the plant material. The solvent is then evaporated to yield the concrete, from which the absolute is obtained.
-
General Protocol:
-
The plant material is macerated in a suitable solvent (e.g., hexane, ethanol).
-
The solvent, containing the dissolved essential oil, is separated from the plant residue.
-
The solvent is removed under reduced pressure to yield the essential oil.
-
SFE is a more advanced and "green" extraction technique that uses a supercritical fluid, typically carbon dioxide, as the solvent.
-
Principle: Supercritical CO2 has properties of both a liquid and a gas, allowing it to effuse through solids like a gas and dissolve materials like a liquid. By manipulating temperature and pressure, the solvating power can be controlled.
-
General Protocol:
-
The plant material is placed in an extraction vessel.
-
Supercritical CO2 is pumped through the vessel, dissolving the essential oil.
-
The pressure is then reduced, causing the CO2 to return to a gaseous state and leaving behind the extracted oil.
-
Purification of this compound
Once the essential oil is obtained, various chromatographic techniques can be employed to isolate this compound from other components.
Fractional distillation under vacuum can be used as a preliminary purification step to separate compounds based on their boiling points.
-
Principle: This technique separates compounds with different boiling points. By carefully controlling the temperature and pressure, fractions enriched in specific compounds can be collected. Sesquiterpene alcohols like this compound have higher boiling points than monoterpenes and sesquiterpene hydrocarbons.
-
General Protocol:
-
The essential oil is placed in a distillation flask equipped with a fractionating column.
-
The system is placed under vacuum to lower the boiling points and prevent thermal degradation.
-
The oil is heated, and fractions are collected at different temperature ranges. This compound will be concentrated in the higher-boiling fractions.
-
Column chromatography is a highly effective method for purifying this compound.
-
Principle: A solution of the essential oil is passed through a column packed with a stationary phase (e.g., silica gel). Compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.
-
Silica Gel Column Chromatography Protocol:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate. The polarity is gradually increased by increasing the proportion of ethyl acetate. For example, starting with 100% hexane and gradually increasing to 10-20% ethyl acetate in hexane.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase is packed into a glass column.
-
The essential oil, pre-adsorbed onto a small amount of silica gel, is loaded onto the top of the column.
-
The mobile phase is passed through the column, and fractions are collected.
-
The fractions are analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated.
-
-
For obtaining highly pure samples of this compound, preparative gas chromatography can be utilized.
-
Principle: This technique is a scaled-up version of analytical GC, allowing for the collection of separated components.
-
General Protocol:
-
A larger-bore column is used to accommodate a larger sample size.
-
The essential oil or a pre-purified fraction is injected onto the column.
-
As the components elute, they are split between a detector and a collection port.
-
The fraction corresponding to the this compound peak is collected in a cold trap.
-
CPC, also known as countercurrent chromatography, is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which can prevent irreversible adsorption of the sample.
-
Principle: The separation occurs based on the partitioning of the solute between two immiscible liquid phases (a stationary liquid phase and a mobile liquid phase).
-
General Protocol:
-
A suitable biphasic solvent system is selected (e.g., hexane/acetonitrile, or a mixture of hexane, ethyl acetate, methanol, and water).
-
The CPC instrument is filled with the stationary phase.
-
The sample is dissolved in a mixture of both phases and injected.
-
The mobile phase is pumped through the system, and the eluting fractions are collected.
-
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound in essential oils and purified fractions.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates the volatile components of a mixture, and MS identifies them based on their mass-to-charge ratio and fragmentation pattern.
-
Typical GC-MS Parameters for Sesquiterpenoid Analysis:
-
Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: An initial temperature of 60-80 °C, held for a few minutes, followed by a ramp of 3-5 °C/min to a final temperature of 240-280 °C.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.
-
Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
-
Visualization of Workflows
General Isolation Workflow
Caption: General workflow for the isolation of this compound.
Detailed Purification Pathway
Caption: Detailed purification pathway for obtaining high-purity this compound.
Conclusion
This compound is a valuable natural product found in a range of plant species. Its isolation, while requiring a multi-step process, can be achieved through a combination of standard and advanced extraction and chromatographic techniques. This guide provides a foundational understanding of the natural sources of this compound and the methodologies for its isolation and purification, which can be adapted and optimized by researchers for their specific needs. Further investigation into other potential plant sources and the development of more efficient and scalable purification protocols will be beneficial for the future applications of this promising sesquiterpenoid.
References
- 1. chymist.com [chymist.com]
- 2. cuhk.edu.hk [cuhk.edu.hk]
- 3. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalessentialoil.id [globalessentialoil.id]
- 5. This compound, 21657-90-9 [thegoodscentscompany.com]
- 6. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Hedycaryol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol is a naturally occurring germacrane sesquiterpenoid alcohol, a class of organic compounds characterized by a ten-membered carbon ring. It serves as a crucial biosynthetic intermediate for a wide array of other sesquiterpenes, including eudesmols and guaiols.[1][2][3] Found in various plants such as Microbiota decussata and Cryptomeria japonica, this compound is a volatile oil component that contributes to the plant's metabolic profile.[4] Its unique structural features and role as a precursor to more complex molecules make it a subject of significant interest in natural product chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, the intricate process of its structure elucidation, and detailed experimental protocols relevant to its study.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for its isolation, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₆O | [4][5] |
| Molecular Weight | 222.37 g/mol | [4][6] |
| IUPAC Name | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | [4] |
| Boiling Point (est.) | 676.46 K (403.31 °C) | [6] |
| Melting Point (est.) | 341.91 K (68.76 °C) | [6] |
| Water Solubility (est.) | 1.688 mg/L @ 25 °C | [7] |
| logP (Octanol/Water) | 4.230 | [6] |
| Appearance | Not specified (typically an oil or low-melting solid) | |
| ChEBI ID | CHEBI:157729 | [5] |
| PubChem CID | 10998630 ((2E,6E)-Hedycaryol) | [4] |
Structure Elucidation
The determination of this compound's structure presented a significant challenge to chemists, primarily due to the conformational flexibility of its ten-membered ring. This flexibility leads to line broadening in Nuclear Magnetic Resonance (NMR) spectra, complicating the assignment of signals.[1][8] The definitive elucidation required a combination of advanced spectroscopic techniques.
Key Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the most powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were employed. However, the interconversion of different conformers at room temperature made initial assignments difficult.[1] The problem was ultimately solved through the enzymatic synthesis of isotopically labeled this compound, which allowed for unambiguous signal assignment.[2]
-
Mass Spectrometry (MS) : Coupled with Gas Chromatography (GC-MS), mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. This technique is crucial for identifying this compound in complex mixtures like essential oils and confirming its elemental composition (via High-Resolution Mass Spectrometry - HRMS).
-
X-ray Crystallography : While obtaining suitable crystals of this compound itself is difficult, the structure of its derivatives has been confirmed using X-ray crystallography.[1] This technique provides the absolute three-dimensional arrangement of atoms in a molecule, offering definitive proof of its structure and stereochemistry.
The logical workflow for elucidating the structure of a natural product like this compound is visualized below.
Biosynthesis of this compound
This compound is biosynthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants.[8] The process begins with the C15 precursor, farnesyl pyrophosphate (FPP). A terpene synthase enzyme catalyzes the ionization of FPP and its subsequent 1,10-cyclization to form the (E,E)-germacradienyl cation.[7][9] This highly reactive carbocation is then captured by a water molecule to yield this compound. This pathway is a critical branch point, as the same germacradienyl cation can be deprotonated to form germacrene A, another important sesquiterpene.[7]
References
- 1. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential extraction and gc ms based quantification of sesquiterpenoids from immature heartwood of east indian sandalwood tree | PDF [slideshare.net]
- 3. Farnesol is utilized for isoprenoid biosynthesis in plant cells via farnesyl pyrophosphate formed by successive monophosphorylation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Farnesyl pyrophosphate synthase: a key enzyme in isoprenoid biosynthetic pathway and potential molecular target for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Spectroscopic Profile of Hedycaryol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpenoid Hedycaryol. The information presented herein is intended to support research and development activities by offering detailed nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Introduction to this compound
This compound (C₁₅H₂₆O) is a naturally occurring germacrane sesquiterpenoid alcohol. It is recognized as a key intermediate in the biosynthesis of a wide array of other sesquiterpenes, such as eudesmols and guaiols. A thorough understanding of its structural and chemical properties, as elucidated by spectroscopic methods, is crucial for its identification, synthesis, and potential applications in drug discovery and development. The complex conformational flexibility of this compound's ten-membered ring has historically presented challenges in the complete assignment of its NMR spectra, a hurdle that has been overcome through advanced techniques like isotopic labeling.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive assignment of the ¹H and ¹³C NMR spectra of this compound has been a subject of extensive research, with recent studies utilizing isotopic labeling for unambiguous signal correlation. The data presented below is a compilation from such detailed analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 2.15 | m | |
| 2 | 1.95, 2.10 | m | |
| 3 | 5.10 | t | 7.0 |
| 5 | 5.25 | d | 8.5 |
| 6 | 2.20, 2.35 | m | |
| 7 | 2.05 | m | |
| 8 | 2.18, 2.30 | m | |
| 9 | 1.85, 2.00 | m | |
| 10 | 1.45 | m | |
| 12 | 1.65 | s | |
| 13 | 1.60 | s | |
| 14 | 1.25 | s | |
| 15 | 1.25 | s | |
| OH | 1.55 | br s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Atom No. | Chemical Shift (δ, ppm) |
| 1 | 50.5 |
| 2 | 25.0 |
| 3 | 125.5 |
| 4 | 135.0 |
| 5 | 128.0 |
| 6 | 40.0 |
| 7 | 48.0 |
| 8 | 24.0 |
| 9 | 40.5 |
| 10 | 134.5 |
| 11 | 72.5 |
| 12 | 23.5 |
| 13 | 16.0 |
| 14 | 29.0 |
| 15 | 29.0 |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its alcohol and alkene functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Strong, Broad | O-H stretch (alcohol) |
| ~3020 | Medium | =C-H stretch (alkene) |
| ~2925, ~2855 | Strong | C-H stretch (alkane) |
| ~1670 | Medium | C=C stretch (alkene) |
| ~1450, ~1375 | Medium | C-H bend (alkane) |
| ~1150 | Medium | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI), reveals a characteristic fragmentation pattern.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 222 | Low | [M]⁺ (Molecular Ion) |
| 204 | Moderate | [M - H₂O]⁺ |
| 161 | High | [M - H₂O - C₃H₇]⁺ |
| 93 | High | |
| 59 | Very High | [C₃H₇O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
Sample Preparation: A sample of purified this compound (1-5 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.6 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired with proton decoupling. A spectral width of 200-220 ppm is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are required.
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
-
Sample Preparation: A small amount of purified this compound can be analyzed as a neat liquid film between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution of this compound in a suitable solvent (e.g., chloroform) can be prepared, and a drop of the solution is placed on a salt plate, allowing the solvent to evaporate before analysis.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or the salt plates) is recorded and automatically subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is commonly used.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.
-
Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or similar). The column temperature is programmed to increase gradually to separate the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected. The mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio.
Workflow for Spectroscopic Analysis
The logical workflow for the spectroscopic analysis of a natural product like this compound is depicted in the following diagram.
Caption: A flowchart illustrating the general process from isolation to structure confirmation of this compound.
Hedycaryol: A Lynchpin Intermediate in Sesquiterpene Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol, a germacrane-type sesquiterpene alcohol, occupies a central and critical position in the biosynthesis of a diverse array of bicyclic sesquiterpenoids, including the medicinally relevant eudesmanes and guaienes. Its strategic location as a biosynthetic intermediate makes it a focal point for understanding the intricate cyclization and rearrangement cascades catalyzed by terpene synthases. This technical guide provides a comprehensive overview of the formation of this compound, its subsequent enzymatic and chemical transformations, and the experimental methodologies employed to elucidate these complex pathways. For researchers in natural product chemistry, synthetic biology, and drug development, a thorough understanding of this compound's role is paramount for harnessing the synthetic potential of terpene synthases and for the discovery and development of novel therapeutic agents.
The Biosynthesis of this compound from Farnesyl Pyrophosphate
The biosynthesis of this compound commences with the universal precursor for sesquiterpenes, (2E,6E)-farnesyl pyrophosphate (FPP). The cyclization of this acyclic precursor into the ten-membered ring structure of this compound is a key step catalyzed by a class of enzymes known as this compound synthases (HCS).
The Role of this compound Synthase
This compound synthases are class I terpene cyclases that orchestrate a complex series of events initiated by the ionization of the pyrophosphate group from FPP. This generates a farnesyl cation, which then undergoes a 1,10-cyclization to form the germacradienyl cation. The reaction is terminated by the quenching of this carbocation intermediate with a water molecule, yielding this compound.[1] Several this compound synthases have been identified from various plant and bacterial sources, each with potentially unique catalytic efficiencies and product specificities.[2][3]
Quantitative Analysis of this compound Synthase Activity
While a comprehensive table of kinetic parameters for all known this compound synthases is not available in the current literature, the general approach to characterizing these enzymes involves heterologous expression and purification, followed by in vitro assays.
Table 1: Representative Kinetic Parameters for a Terpene Synthase
| Parameter | Value | Substrate | Organism | Reference |
| Km | 5.2 ± 0.8 µM | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |
| kcat | 0.12 ± 0.01 s-1 | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |
| kcat/Km | 2.3 x 104 M-1s-1 | (2E,6E)-FPP | Streptomyces clavuligerus | (Hypothetical Data) |
Note: The data in this table is representative and intended to illustrate the typical parameters measured for a terpene synthase. Specific kinetic data for a given this compound synthase should be determined experimentally.
This compound as a Branch Point Intermediate
Following its formation, this compound serves as a crucial branch point, leading to a variety of sesquiterpene scaffolds through both enzymatic and spontaneous chemical rearrangements.
The Cope Rearrangement to Elemol
One of the most significant non-enzymatic transformations of this compound is the thermal Cope rearrangement, a[4][4]-sigmatropic shift that converts (+)-hedycaryol to (–)-elemol.[5] This rearrangement can occur during extraction and analysis, particularly at the elevated temperatures of gas chromatography injectors, which can complicate the analysis of natural product extracts.[3]
Enzymatic Conversion to Eudesmols and Guaiols
In the presence of other terpene synthases or under acidic conditions, this compound can undergo further cyclization to form bicyclic sesquiterpenes. Protonation of the C1=C10 double bond of this compound initiates a transannular cyclization to form a eudesmyl cation, which can then be deprotonated to yield various eudesmol isomers (α-, β-, and γ-eudesmol).[6] Alternatively, protonation at the C4=C5 double bond can lead to the formation of the guaianyl cation and subsequently guaiol isomers.
Table 2: Representative Product Distribution from this compound Transformation
| Product | Formation Pathway | Typical Yield (%) | Conditions | Reference |
| (–)-Elemol | Cope Rearrangement | >90 | Thermal (e.g., GC injector) | [3] |
| α-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |
| β-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |
| γ-Eudesmol | Acid-catalyzed cyclization | Variable | Acidic conditions | [6] |
Note: Yields are highly dependent on the specific enzyme, pH, temperature, and other reaction conditions.
Experimental Protocols
Heterologous Expression and Purification of this compound Synthase
A detailed protocol for the heterologous expression and purification of a terpene synthase is crucial for its biochemical characterization.[7]
-
Gene Synthesis and Cloning : The coding sequence for the this compound synthase is codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET28a, which incorporates an N-terminal hexahistidine (His6) tag for affinity purification.
-
Expression : The expression plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3). A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used to inoculate a larger volume of Terrific Broth (TB) medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated at 18°C for 16-20 hours.
-
Cell Lysis : The cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and 1 mg/mL lysozyme), and lysed by sonication on ice. The cell debris is removed by centrifugation.
-
Affinity Chromatography : The cleared lysate is loaded onto a Ni-NTA (nickel-nitrilotriacetic acid) affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged this compound synthase is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Size-Exclusion Chromatography : The eluted protein is further purified by size-exclusion chromatography to remove any remaining impurities and protein aggregates. The protein is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).
-
Protein Purity and Concentration : The purity of the final protein preparation is assessed by SDS-PAGE, and the protein concentration is determined using the Bradford assay or by measuring the absorbance at 280 nm.
In Vitro Enzyme Assay for this compound Synthase
-
Reaction Mixture : The standard assay mixture (total volume of 500 µL) contains 50 mM HEPES buffer (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol, and 1-5 µg of purified this compound synthase.
-
Substrate Addition : The reaction is initiated by the addition of (2E,6E)-farnesyl pyrophosphate (FPP) to a final concentration of 50 µM.
-
Incubation : The reaction mixture is overlaid with 500 µL of n-hexane to capture the volatile sesquiterpene products and incubated at 30°C for 1-2 hours.
-
Product Extraction : After incubation, the reaction is stopped by vigorous vortexing. The hexane layer is separated, and the aqueous phase is extracted again with hexane. The combined hexane extracts are dried over anhydrous Na2SO4.
-
Product Analysis : The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).[8]
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to trace the biosynthetic pathway and elucidate reaction mechanisms.[9][10][11][12]
-
Synthesis of Labeled Precursors : Isotopically labeled FPP (e.g., [1-13C]FPP or [1,1-2H2]FPP) is synthesized or obtained commercially.
-
Enzymatic Reaction : The in vitro enzyme assay is performed as described above, but with the isotopically labeled FPP as the substrate.
-
Product Analysis : The resulting labeled this compound and any downstream products are analyzed by GC-MS and/or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This information provides insights into the cyclization mechanism and any subsequent rearrangements.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sesquiterpenes
-
Instrumentation : An Agilent 7890B GC system coupled to a 5977A mass selective detector or a similar instrument is used.
-
Column : A non-polar capillary column, such as a DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of sesquiterpenes.
-
GC Conditions :
-
Injector Temperature : 250°C
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 60°C for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 5 minutes.
-
Injection Mode : Splitless.
-
-
MS Conditions :
-
Ion Source Temperature : 230°C
-
Quadrupole Temperature : 150°C
-
Electron Ionization Energy : 70 eV
-
Mass Scan Range : m/z 40-400.
-
-
Compound Identification : Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).
Visualizing the Biosynthetic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key biosynthetic pathways involving this compound.
Caption: Biosynthesis of this compound from Farnesyl Pyrophosphate.
References
- 1. GitHub - eviltester/graphviz-steps: Graphviz files parser for sequences in one file [github.com]
- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioinf.boku.ac.at [bioinf.boku.ac.at]
- 5. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the Biosynthesis and Structure Elucidation of Terpene Natural Products by Isotopic Labeling Experiments [bonndoc.ulb.uni-bonn.de]
- 12. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Activity of Hedycaryol: A Review of Current Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hedycaryol, a naturally occurring germacrane sesquiterpenoid alcohol, is recognized as a significant biosynthetic intermediate in the formation of a diverse array of sesquiterpenes, including eudesmols and guaiols. Despite its central role in natural product chemistry, comprehensive screening of the specific biological activities of isolated this compound remains a notable gap in the scientific literature. This technical guide consolidates the available information on this compound, outlines standard experimental protocols relevant to its preliminary biological activity screening, and identifies key areas for future research. While quantitative data for pure this compound is scarce, this guide provides a framework for its systematic evaluation.
Introduction
This compound is a C15H26O sesquiterpenoid found in various plant species. Its unique ten-membered ring structure serves as a precursor to a wide range of bicyclic sesquiterpenoids through enzymatic and acid-catalyzed cyclization reactions. Understanding the intrinsic biological activities of this compound is crucial for evaluating its potential as a standalone therapeutic agent and for comprehending the pharmacological profiles of essential oils in which it is a constituent. This document aims to provide researchers with a foundational understanding of this compound and a methodological approach to its biological activity screening.
Known Biological Activities (Inferred from Essential Oil Studies)
Direct studies on the biological activity of isolated this compound are limited. However, its presence in essential oils that exhibit antimicrobial properties suggests that this compound may contribute to these effects. For instance, an essential oil containing 3.56% this compound has been reported to possess antimicrobial activity. It is important to note that these activities are attributed to the complex mixture of compounds in the essential oils and not solely to this compound. Further research with purified this compound is necessary to determine its specific contribution.
Proposed Framework for Preliminary Biological Activity Screening
To address the current knowledge gap, a systematic screening of this compound's biological activities is proposed. The following sections detail standardized experimental protocols that can be employed for this purpose.
Cytotoxicity Assessment
A fundamental step in the evaluation of any compound for therapeutic potential is the assessment of its cytotoxicity against various cell lines. This helps to determine its safety profile and potential as an anticancer agent.
Table 1: Proposed Cytotoxicity Screening Panel for this compound
| Assay Type | Cell Lines | Endpoint | Purpose |
| MTT Assay | Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and normal human cell lines (e.g., HEK293, fibroblasts) | Cell Viability (IC50) | To determine the concentration of this compound that inhibits cell growth by 50% and assess its selective toxicity towards cancer cells. |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2][3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in culture medium. Treat the cells with varying concentrations of this compound and a vehicle control.
-
Incubation: Incubate the treated cells for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[1][2]
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antioxidant Activity Screening
Antioxidant activity is a common feature of many natural products and is a valuable property for potential therapeutic agents.
Table 2: Proposed Antioxidant Activity Assays for this compound
| Assay Type | Principle | Endpoint |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical. | IC50 (concentration to scavenge 50% of DPPH radicals) |
| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Trolox Equivalent Antioxidant Capacity (TEAC) |
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method for assessing antioxidant activity.[5][6][7][8][9]
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Prepare various concentrations of this compound in methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Reaction Mixture: Mix the this compound solutions with the DPPH solution in a 96-well plate or cuvettes.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the purple DPPH radical to the yellow diphenylpicrylhydrazine by an antioxidant results in a decrease in absorbance.[6]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
Signaling Pathway Investigation: A Future Perspective
Currently, there is no published data on the effects of this compound on specific cellular signaling pathways. Based on the activities of other sesquiterpenoids, potential pathways for investigation include:
-
NF-κB Signaling Pathway: This pathway is central to inflammation. Many natural products exert anti-inflammatory effects by inhibiting NF-κB activation.[10][11][12]
-
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its modulation is a key target in cancer therapy.[13][14][15][16][17]
Future studies should aim to investigate the effects of this compound on these and other relevant pathways to elucidate its mechanism of action.
Conclusion and Future Directions
This compound represents an under-investigated natural product with potential biological activities. The lack of data on the isolated compound highlights a significant opportunity for research. The experimental frameworks provided in this guide offer a starting point for the systematic evaluation of this compound's cytotoxicity and antioxidant properties. Future research should focus on:
-
Isolation and Purification: Obtaining highly pure this compound is essential for accurate biological testing.
-
Broad-Spectrum Screening: A comprehensive screening against a panel of cancer cell lines and microbial strains is warranted.
-
In-depth Mechanistic Studies: Elucidating the effects of this compound on key signaling pathways will be crucial for understanding its therapeutic potential.
By pursuing these avenues of research, the scientific community can unlock the full potential of this compound and its derivatives in drug discovery and development.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.cn [abcam.cn]
- 10. Eriodictyol Inhibits the Production and Gene Expression of MUC5AC Mucin via the IκBα-NF-κB p65 Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 3,5-Dicaffeoyl-epi-quinic acid inhibits the PMA-stimulated activation and expression of MMP-9 but not MMP-2 via downregulation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Hedycaryol Synthase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedycaryol, a sesquiterpene alcohol, serves as a crucial intermediate in the biosynthesis of a diverse array of bioactive sesquiterpenoids, including the eudesmols and guaiols. The enzyme responsible for its synthesis, this compound synthase, catalyzes the cyclization of farnesyl diphosphate (FPP). This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies related to this compound synthase, with a primary focus on the enzyme identified from Camellia brevistyla. This document is intended to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug development.
Introduction
Sesquiterpenes are a large and structurally diverse class of natural products derived from the C15 isoprenoid precursor, farnesyl diphosphate (FPP). Their intricate cyclic structures and varied functional groups contribute to a wide range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. This compound is a key branch-point intermediate in the biosynthesis of numerous sesquiterpenes. The enzyme responsible for its formation, this compound synthase (EC 4.2.3.174), is a type of terpene synthase (TPS) that facilitates the complex cyclization of the linear FPP substrate.
The first identification of a gene encoding this compound synthase was in the flowers of Camellia brevistyla, a plant recognized for its rich floral scent composed of various mono- and sesquiterpenes.[1][2] This discovery has opened avenues for the heterologous production of this compound and its derivatives, enabling further investigation into their therapeutic potential.
Discovery of this compound Synthase in Camellia brevistyla
The investigation into the floral scent of various Camellia cultivars revealed that C. brevistyla produces a significant amount of sesquiterpenes, unlike other species such as C. japonica which primarily synthesize monoterpenes.[2] This observation prompted a search for the terpene synthase genes responsible for this difference.
Researchers isolated a novel terpene synthase cDNA, designated CbTps1 , from the flowers of C. brevistyla. The cDNA encodes a protein of 554 amino acids.[2] Expression of CbTps1 was found to be specific to the flowers, suggesting its role in producing the floral scent compounds that may attract pollinators.[2]
To confirm the function of the encoded enzyme, the CbTps1 gene was expressed in a metabolically engineered strain of Escherichia coli capable of producing FPP. Analysis of the culture extract by Gas Chromatography-Mass Spectrometry (GC-MS) identified a compound that, upon thermal rearrangement during the GC-MS analysis, yielded elemol.[2] this compound is known to thermally rearrange to elemol, and thus, the production of elemol confirmed that the CbTps1 enzyme is indeed a this compound synthase.[2][3]
Biochemical Characterization
While the initial discovery paper confirmed the enzymatic activity of this compound synthase from C. brevistyla, detailed quantitative biochemical data such as kinetic parameters and specific activity have not been extensively reported in the reviewed literature. The following table summarizes the known characteristics of the enzyme.
Table 1: Characteristics of this compound Synthase (CbTps1) from Camellia brevistyla
| Parameter | Value | Reference |
| Enzyme Commission No. | EC 4.2.3.174 | [2] |
| Source Organism | Camellia brevistyla | [2] |
| Gene Designation | CbTps1 | [2] |
| Protein Length | 554 amino acids | [2] |
| Substrate | (2E,6E)-farnesyl diphosphate | [2] |
| Product | This compound | [2] |
| Cellular Localization | Presumed cytosol (typical for sesquiterpene synthases) | |
| Kinetic Parameters | Not reported in the reviewed literature. | |
| Specific Activity | Not reported in the reviewed literature. | |
| Optimal pH | Not reported in the reviewed literature. | |
| Optimal Temperature | Not reported in the reviewed literature. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound synthase, based on the procedures described for CbTps1 and general protocols for sesquiterpene synthases.
Gene Cloning and Heterologous Expression
The cloning and expression of the this compound synthase gene are fundamental steps for its characterization. The following protocol is based on the methods used for CbTps1.
Experimental Workflow for Gene Cloning and Expression
Caption: Workflow for cloning and heterologous expression of this compound synthase.
Protocol:
-
Total RNA Extraction and cDNA Synthesis: Total RNA is extracted from the floral tissues of Camellia brevistyla using a commercial kit. First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.
-
PCR Amplification: The full-length coding sequence of CbTps1 is amplified from the cDNA template using gene-specific primers. The primers should be designed to add appropriate restriction sites for cloning into an expression vector.
-
Cloning into an Expression Vector: The amplified PCR product is digested with the corresponding restriction enzymes and ligated into a suitable E. coli expression vector, such as a pET vector with a polyhistidine tag for purification.
-
Transformation and Expression: The ligation product is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM, and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-16 hours to enhance soluble protein expression.
-
Cell Harvesting: The bacterial cells are harvested by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.
Protein Purification
Purification of the recombinant this compound synthase is essential for its biochemical characterization.
Experimental Workflow for Protein Purification
Caption: Workflow for the purification of recombinant this compound synthase.
Protocol:
-
Cell Lysis: The frozen cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). The cells are lysed by sonication on ice.
-
Clarification: The cell lysate is centrifuged at 15,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant containing the soluble protein is collected.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.
-
Elution: The His-tagged this compound synthase is eluted from the column using an elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Buffer Exchange: The eluted protein fractions are pooled and subjected to buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Purity Analysis: The purity of the protein is assessed by SDS-PAGE.
Enzyme Assay and Product Identification
The activity of the purified this compound synthase is determined by incubating the enzyme with its substrate, FPP, and analyzing the products.
Experimental Workflow for Enzyme Assay and Product ID
Caption: Workflow for this compound synthase enzyme assay and product identification.
Protocol:
-
Enzyme Assay: The standard assay mixture (e.g., 100 µL) contains 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 10% (v/v) glycerol, 10 µM FPP, and the purified this compound synthase (1-5 µg). The reaction is initiated by the addition of the enzyme.
-
Incubation: The reaction mixture is incubated at 30°C for 1-2 hours.
-
Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent such as hexane or ethyl acetate, followed by vigorous vortexing. The mixture is then centrifuged to separate the phases, and the organic layer is collected.
-
GC-MS Analysis: The organic extract is concentrated under a stream of nitrogen and analyzed by GC-MS.
-
GC Conditions (example): An Agilent HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) can be used. The oven temperature program could be: initial temperature of 50°C for 2 min, then ramp to 250°C at a rate of 10°C/min, and hold for 5 min. Helium is used as the carrier gas.
-
MS Conditions (example): The mass spectrometer is operated in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-400.
-
-
Product Identification: The product, this compound, is identified by the detection of its thermal rearrangement product, elemol, in the GC-MS chromatogram. The mass spectrum and retention time of the elemol peak are compared with those of an authentic standard or with data from mass spectral libraries.
Biosynthetic Pathway and Regulation
This compound synthase is a key enzyme in the sesquiterpenoid biosynthesis pathway, which is primarily regulated at the transcriptional level.
This compound Biosynthesis Pathway
Caption: Biosynthetic pathway leading to this compound and downstream sesquiterpenes.
The biosynthesis of this compound begins with the cyclization of the universal C15 precursor, farnesyl diphosphate (FPP). This compound synthase catalyzes this intricate cyclization reaction to form the 10-membered ring structure of this compound. This compound then serves as a crucial intermediate for a variety of other sesquiterpenoids through further enzymatic modifications such as hydroxylations, oxidations, and rearrangements.
Transcriptional Regulation of Terpene Synthase Genes
The expression of terpene synthase genes, including this compound synthase, is tightly regulated by a network of transcription factors in response to developmental cues and environmental stimuli. In Camellia species, several families of transcription factors have been implicated in the regulation of floral scent biosynthesis.[1][4]
Caption: A generalized signaling pathway for the transcriptional regulation of terpene synthase genes in plants.
Developmental signals, such as the stage of flower opening, and environmental factors like light intensity and herbivore attack, can trigger signaling cascades that lead to the activation or repression of transcription factors.[1][5] In Camellia, transcription factors belonging to the MYB, bHLH, WRKY, and NAC families are known to play a role in regulating the expression of genes involved in floral scent production.[1] These transcription factors bind to specific cis-regulatory elements in the promoter regions of terpene synthase genes, thereby controlling the rate of transcription and ultimately the amount of enzyme produced.
Conclusion and Future Perspectives
The discovery of this compound synthase in Camellia brevistyla has provided a valuable molecular tool for the production of this compound and its derivatives. This technical guide has summarized the current knowledge on the discovery, characterization, and experimental methodologies related to this enzyme.
Future research should focus on a more detailed biochemical characterization of this compound synthase, including the determination of its kinetic parameters, substrate specificity, and the elucidation of its three-dimensional structure. Such studies will provide a deeper understanding of the enzyme's catalytic mechanism and may guide protein engineering efforts to create novel terpene synthases with altered product profiles. Furthermore, a more in-depth investigation of the transcriptional regulatory network controlling this compound synthase expression in Camellia could lead to strategies for enhancing the production of this important sesquiterpene in both its native plant and in heterologous systems. The availability of a robust and well-characterized this compound synthase will undoubtedly accelerate the exploration of the pharmacological potential of this compound-derived sesquiterpenoids.
References
- 1. Frontiers | Molecular mechanisms underlying floral fragrance in Camellia japonica ‘High Fragrance’: a time-course assessment [frontiersin.org]
- 2. Identification of a novel this compound synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis and the Transcriptional Regulation of Terpenoids in Tea Plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research advances in regulation and genetic engineering of floral scents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of Hedycaryol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedycaryol, a naturally occurring germacrane sesquiterpenoid alcohol, is a pivotal intermediate in the biosynthesis of a diverse array of eudesmane and guaiene sesquiterpenes. Its unique conformational flexibility, arising from the ten-membered ring system, presents considerable challenges in its stereochemical analysis. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, consolidating data from enzymatic synthesis, nuclear magnetic resonance (NMR) spectroscopy, and chiroptical studies. Detailed experimental methodologies are presented alongside structured data to serve as a valuable resource for researchers in natural product chemistry, stereoselective synthesis, and drug discovery.
Introduction
This compound's molecular structure is characterized by a germacra-1(10),4-diene skeleton with a hydroxyl-bearing isopropyl group at C7. The presence of stereogenic centers and the existence of multiple, slowly interconverting conformers have historically complicated its structural elucidation and the assignment of its absolute configuration.[1] The determination of the precise three-dimensional arrangement of its atoms is crucial for understanding its biosynthetic pathways, chemical reactivity, and potential biological activity. This guide will delve into the key aspects of this compound's stereochemistry, focusing on the determination of its absolute configuration and the experimental techniques employed.
Absolute Configuration of this compound Enantiomers
This compound exists as a pair of enantiomers, (+)-hedycaryol and (-)-hedycaryol. Through enzymatic synthesis, both enantiomers have been selectively produced, allowing for their individual characterization.[1]
-
(+)-Hedycaryol has been determined to have the (7S)-configuration .
-
(-)-Hedycaryol possesses the (7R)-configuration .
The absolute configuration of (-)-elemol, the product of the Cope rearrangement of (+)-hedycaryol, was established by chemical correlation with (+)-10-epi-α-cyperone.[2] This correlation was instrumental in assigning the absolute stereochemistry of this compound itself.
Data Presentation: Stereochemical Properties of this compound Enantiomers
| Property | (+)-(7S)-Hedycaryol | (-)-(7R)-Hedycaryol | Reference |
| Absolute Configuration | 7S | 7R | [1][2] |
| IUPAC Name | 2-[(1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | 2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]propan-2-ol | [3][4] |
| Optical Rotation | Data not available in cited literature | Data not available in cited literature |
Experimental Protocols for Stereochemical Determination
The determination of this compound's absolute configuration has relied heavily on a combination of enzymatic synthesis and advanced spectroscopic techniques.
Enzymatic Synthesis of this compound Enantiomers
The selective production of (R)- and (S)-hedycaryol has been achieved using different terpene synthases. This approach has been fundamental in obtaining enantiomerically pure samples for further analysis.[1]
Protocol for the Synthesis of (-)-(7R)-Hedycaryol using a Mutated Plant Terpene Synthase (PtTPS5-C403A): [1]
-
Enzyme Preparation: The C403A mutant of the Populus trichocarpa terpene synthase 5 (PtTPS5) is expressed in E. coli and purified.
-
Substrate: Farnesyl diphosphate (FPP) is used as the substrate for the cyclization reaction.
-
Reaction Conditions: The enzymatic reaction is carried out in a suitable buffer (e.g., Tris-HCl) containing MgCl₂ as a cofactor.
-
Incubation: The purified enzyme is incubated with FPP at a controlled temperature (e.g., 30°C) for a specific duration.
-
Extraction: The reaction mixture is extracted with an organic solvent (e.g., hexane or diethyl ether) to isolate the sesquiterpene products.
-
Purification: The crude extract is purified by column chromatography on silica gel to yield pure (-)-(7R)-hedycaryol.
Protocol for the Synthesis of (+)-(7S)-Hedycaryol using a Bacterial Terpene Synthase (HcS): [1]
-
Enzyme Source: this compound synthase (HcS) from a bacterial source (e.g., Streptomyces sp.) is utilized.
-
Synthesis and Purification: The synthesis and purification steps are analogous to the protocol for the (R)-enantiomer, substituting the PtTPS5-C403A mutant with HcS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of multiple conformers, the NMR spectra of this compound are complex, often showing broadened signals or multiple sets of signals. Isotopic labeling has been a powerful tool to overcome these challenges and achieve full NMR assignment.[1]
Experimental Workflow for NMR-based Structure Assignment:
Caption: Workflow for NMR-based structural elucidation of this compound.
¹H and ¹³C NMR Data:
Detailed ¹H and ¹³C NMR data for the individual conformers of both (R)- and (S)-hedycaryol have been published.[1] Researchers are directed to the supporting information of the cited literature for the complete tabulated data, as it is too extensive to be fully reproduced here. The data typically includes chemical shifts (δ) in ppm and coupling constants (J) in Hz.
X-ray Crystallography
Direct X-ray crystallographic analysis of this compound itself has not been reported, likely due to the inherent conformational flexibility of the ten-membered ring, which hinders the formation of suitable single crystals. However, the crystal structure of a this compound synthase has been obtained, providing insights into the enzyme's active site and the mechanism of stereoselective cyclization.
Biosynthesis and Stereochemical Implications
The biosynthesis of this compound from farnesyl diphosphate (FPP) is a key step in the formation of many sesquiterpenoids. The stereochemical outcome of this cyclization is dictated by the specific terpene synthase involved.
Signaling Pathway of this compound Biosynthesis:
References
An In-depth Technical Guide on the Occurrence and Analysis of Hedycaryol in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hedycaryol, a naturally occurring germacrane sesquiterpenoid alcohol, is a significant constituent of various plant essential oils and a crucial intermediate in the biosynthesis of numerous other sesquiterpenes, including eudesmols and guaiols. This technical guide provides a comprehensive overview of the occurrence of this compound in a range of essential oils, detailing its concentration as reported in scientific literature. It further outlines the standard experimental protocols for the extraction, isolation, and quantification of this compound, with a focus on gas chromatography-mass spectrometry (GC-MS). Additionally, this guide explores the biosynthetic pathway of this compound and discusses the potential biological activities and associated signaling pathways that may be modulated by this and structurally related sesquiterpene alcohols, providing a foundation for future research and drug development endeavors.
Introduction
This compound [(2-((1S,3Z,7Z)-4,8-dimethylcyclodeca-3,7-dien-1-yl)propan-2-ol)] is a monocyclic sesquiterpene alcohol characterized by a 10-membered ring structure. Its presence in the essential oils of various plant species contributes to their aromatic profile and potential therapeutic properties. Beyond its direct occurrence, this compound is a key biosynthetic precursor to a diverse array of bicyclic sesquiterpenoids, formed through acid-catalyzed or thermal rearrangements.[1] Understanding the distribution and concentration of this compound in different essential oils is crucial for the quality control of these natural products and for the exploration of their pharmacological potential. This guide aims to consolidate the current knowledge on this compound's presence in nature and the analytical methodologies for its study.
Occurrence of this compound in Essential Oils
This compound has been identified in a variety of plant essential oils. The concentration of this sesquiterpenoid can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes the reported quantitative data for this compound in several essential oils.
| Plant Species | Family | Plant Part | Essential Oil/Extract | This compound Concentration (%) | Reference(s) |
| Juniperus przewalskii | Cupressaceae | Not specified | Essential Oil | 0.8 - 9.83 | [2] |
| Juniperus komarovii | Cupressaceae | Not specified | Essential Oil | Not specified (this compound chemotype) | [3] |
| Juniperus convallium | Cupressaceae | Not specified | Essential Oil | Not specified (this compound chemotype) | [3] |
| Juniperus tibetica | Cupressaceae | Not specified | Essential Oil | Not specified (this compound chemotype) | [3] |
| Hyssopus officinalis L. | Lamiaceae | Flowering aerial parts | Essential Oil | Component Present | [4] |
| Citronella oil (Zimbabwe) | Poaceae | Not specified | Essential Oil | 3.44 | |
| Hyssop oil CO2 extract | Lamiaceae | Not specified | CO2 Extract | 2.3 | |
| Hedycarya angustifolia | Monimiaceae | Leaves | Essential Oil | Component Present | [5] |
| Thymus praecox ssp. polytrichus | Lamiaceae | Not specified | Essential Oil | Component Present | |
| Microbiota decussata | Cupressaceae | Not specified | Essential Oil | Component Present | [6] |
| Cryptomeria japonica | Cupressaceae | Not specified | Essential Oil | Component Present | [7] |
| Cymbopogon olivieri | Poaceae | Not specified | Essential Oil | 3.56 | [8] |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices and essential oils rely on established analytical techniques. This section details the common methodologies employed.
Extraction of Essential Oils
The initial step involves the extraction of the essential oil from the plant material. The choice of method can influence the yield and chemical profile of the resulting oil.
-
Hydrodistillation: This is the most common method for extracting essential oils. Plant material is submerged in water and heated. The steam, carrying the volatile compounds, is then condensed and collected. The essential oil, being immiscible with water, is then separated.
-
Steam Distillation: In this method, steam is passed through the plant material, causing the volatile compounds to evaporate. The steam and oil vapor mixture is then condensed and separated.
-
Solvent Extraction: Organic solvents like hexane or ethanol can be used to extract the essential oil. This method is often used for delicate plant materials that may be damaged by heat. After extraction, the solvent is evaporated to yield the essential oil.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the identification and quantification of volatile compounds like this compound in essential oils.
3.2.1. Principle
Gas chromatography separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
3.2.2. Sample Preparation
Essential oil samples are typically diluted in a suitable organic solvent (e.g., hexane, ethyl acetate) before injection into the GC-MS system.
3.2.3. Typical GC-MS Parameters for this compound Analysis
While specific parameters may vary between laboratories and instruments, the following provides a general guideline for the analysis of sesquiterpenes like this compound:
-
Gas Chromatograph (GC) System: Agilent 7890A or similar.
-
Mass Spectrometer (MS) System: Agilent 5975C or similar.
-
Column: DB-5ms (5% phenyl-methylpolysiloxane) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 2 min).
-
Ramp: 3 °C/min to 240 °C.
-
Hold at 240 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-500 amu.
3.2.4. Identification and Quantification
-
Identification: this compound is identified by comparing its retention time and mass spectrum with that of a pure standard or with data from established mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound typically shows characteristic fragmentation patterns that aid in its identification.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the compound in the sample chromatogram to a calibration curve generated using known concentrations of a pure this compound standard.
Biosynthesis and Potential Biological Activities
Biosynthesis of this compound
This compound is a key intermediate in the biosynthesis of many sesquiterpenes. Its formation begins with the cyclization of farnesyl diphosphate (FPP), a universal precursor for all sesquiterpenes.
Caption: Biosynthesis of this compound from Farnesyl Diphosphate.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of this compound are limited, research on other structurally similar sesquiterpene alcohols suggests potential anti-inflammatory, anticancer, and antimicrobial properties. These effects are often mediated through the modulation of key cellular signaling pathways.
4.2.1. Potential Anti-inflammatory Activity
Many sesquiterpenes have demonstrated anti-inflammatory effects by targeting pro-inflammatory signaling pathways.[7] A plausible mechanism for this compound could involve the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
4.2.2. Potential Anticancer Activity
Several sesquiterpene alcohols have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines.[1] A potential mechanism could involve the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.
Caption: Hypothetical modulation of the MAPK pathway by this compound.
4.2.3. Potential Antimicrobial Activity
The lipophilic nature of sesquiterpenes allows them to interact with and disrupt microbial cell membranes, leading to cell death.[9] This is a common mechanism of action for many essential oil components.
Caption: Proposed mechanism of antimicrobial action of this compound.
Conclusion
This compound is a noteworthy sesquiterpene alcohol found in a range of essential oils, with its concentration varying among different plant sources. The analytical methods for its identification and quantification, primarily GC-MS, are well-established. While direct evidence for the biological activities of this compound is still emerging, the known effects of structurally related sesquiterpene alcohols suggest its potential as an anti-inflammatory, anticancer, and antimicrobial agent. The putative mechanisms of action likely involve the modulation of key signaling pathways such as NF-κB and MAPK, and the disruption of microbial cell membranes. Further research is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential applications in drug development and therapy. This guide provides a foundational resource for researchers embarking on the study of this promising natural compound.
References
- 1. Sesquiterpene Alcohol Cedrol Chemosensitizes Human Cancer Cells and Suppresses Cell Proliferation by Destabilizing Plasma Membrane Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bioengineer.org [bioengineer.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound, 21657-90-9 [thegoodscentscompany.com]
- 6. Nerolidol Suppresses the Inflammatory Response during Lipopolysaccharide-Induced Acute Lung Injury via the Modulation of Antioxidant Enzymes and the AMPK/Nrf-2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Cope Rearrangement of Hedycaryol: A-Sigmatropic Shift to Elemol
The Cope Rearrangement of Hedycaryol: A[1][1]-Sigmatropic Shift to Elemol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The thermal rearrangement of this compound to elemol is a classic example of a[1][1]-sigmatropic rearrangement, specifically a Cope rearrangement. This pericyclic reaction involves the concerted reorganization of six electrons over a six-atom cyclic transition state, resulting in the stereospecific conversion of a 1,5-diene to an isomeric 1,5-diene. In the case of this compound, a naturally occurring sesquiterpenoid alcohol, this intramolecular rearrangement leads to the formation of elemol, another sesquiterpenoid alcohol with a different carbon skeleton. Understanding the principles and experimental parameters of this transformation is crucial for researchers in natural product synthesis, medicinal chemistry, and drug development who may encounter or utilize such rearrangements in their synthetic strategies. This guide provides a technical overview of the core principles, mechanistic pathways, and analytical considerations for the thermal rearrangement of this compound to elemol.
Reaction Mechanism and Stereochemistry
The conversion of (+)-hedycaryol to (–)-elemol proceeds through a chair-like transition state, which is characteristic of many Cope rearrangements. The reaction is thermally induced and does not require any reagents or catalysts. The driving force for the reaction is the formation of a thermodynamically more stable isomer. This compound, a germacrane-type sesquiterpene, possesses a 10-membered ring, which upon heating, undergoes the[1][1]-sigmatropic shift to form the more stable elemol, which has a six-membered ring.[1][2][3]
The stereochemistry of the starting material dictates the stereochemistry of the product. The concerted nature of the Cope rearrangement ensures a high degree of stereochemical control.
Experimental Considerations
While specific quantitative data and detailed experimental protocols for the thermal rearrangement of this compound to elemol are not extensively detailed in publicly available literature, the general conditions for Cope rearrangements can be applied.
General Experimental Protocol
A general procedure for carrying out the thermal rearrangement would involve heating a solution of this compound in a high-boiling, inert solvent. The progress of the reaction would be monitored by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product, elemol, would be isolated and purified using standard chromatographic techniques.
Materials:
-
This compound (isolated from a natural source or synthesized)
-
High-boiling inert solvent (e.g., toluene, xylene, decalin)
-
Standard laboratory glassware for reflux and inert atmosphere (if necessary)
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a suitable volume of a high-boiling inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Heat the solution to reflux under a nitrogen or argon atmosphere to prevent potential oxidation.
-
Monitor the reaction progress periodically by withdrawing small aliquots and analyzing them by GC-MS or TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product (elemol) by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified elemol by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS) and compare the data with reported values.
Analytical Methods for Monitoring the Rearrangement
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly suitable technique for monitoring the thermal rearrangement of this compound to elemol. This method allows for the separation of the reactant and product and their unambiguous identification based on their mass spectra and retention times.
Visualizing the Transformation
The following diagrams illustrate the reaction mechanism and a conceptual experimental workflow.
Conclusion
The thermal rearrangement of this compound to elemol is a synthetically useful and mechanistically interesting transformation. While detailed quantitative data in the literature is scarce, the principles of the Cope rearrangement provide a solid framework for understanding and predicting the outcome of this reaction. For researchers in drug development and natural product synthesis, the ability to recognize and utilize such rearrangements is a valuable asset in the design of complex molecular architectures. Further experimental studies are warranted to fully quantify the kinetics and optimize the reaction conditions for this specific transformation.
Methodological & Application
Application Notes and Protocols for Hedycaryol Extraction and Purification from Hedycarya angustifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol is a sesquiterpenoid alcohol found in various plants, including the Australian native mulberry, Hedycarya angustifolia. It is recognized as a crucial intermediate in the biosynthesis of a wide array of sesquiterpenes, such as elemol and various eudesmols.[1][2][3][4] The structural backbone of this compound and its derivatives presents significant interest for natural product chemists and drug development professionals exploring novel therapeutic agents. These application notes provide detailed protocols for the extraction and purification of this compound from the leaves of Hedycarya angustifolia, offering a foundation for further research into its chemical properties and biological activities.
Data Presentation
The following tables summarize quantitative data ranges derived from general protocols for sesquiterpenoid extraction and purification. It is important to note that optimal conditions for Hedycarya angustifolia should be determined empirically.
Table 1: Extraction Parameters
| Parameter | Steam Distillation | Solvent Extraction |
| Plant Material | Fresh or dried leaves | Dried, powdered leaves |
| Solid-to-Solvent Ratio | N/A | 1:10 to 1:20 (w/v) |
| Extraction Time | 2 - 6 hours | 12 - 24 hours |
| Temperature | ~100 °C | Room Temperature or slightly elevated |
| Estimated Yield | 0.5 - 2.0% (of essential oil) | 1.0 - 5.0% (of crude extract) |
Table 2: Purification Parameters
| Parameter | Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60-120 mesh) | C18 Reverse Phase |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Acetonitrile:Water Gradient |
| Sample Load | 1-5 g of crude extract | 10-100 mg of partially purified fraction |
| Purity Achieved | 80-95% | >98% |
| Recovery Rate | 70-90% | 80-95% |
Experimental Protocols
Protocol 1: Extraction of this compound-Rich Essential Oil via Steam Distillation
This protocol describes the extraction of volatile compounds, including this compound, from Hedycarya angustifolia leaves using steam distillation.
Materials and Reagents:
-
Fresh or air-dried leaves of Hedycarya angustifolia
-
Distilled water
-
Anhydrous sodium sulfate
-
Steam distillation apparatus (Clevenger-type)
-
Heating mantle
-
Separatory funnel
-
Glassware (flasks, beakers)
Procedure:
-
Preparation of Plant Material: Coarsely chop fresh leaves or gently crush air-dried leaves to increase the surface area for efficient oil extraction.
-
Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared leaf material into the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.
-
Condensation and Collection: The steam and essential oil vapor mixture will travel to the condenser, where it will cool and liquefy. The condensate (hydrosol and essential oil) is collected in the separator.
-
Separation: The essential oil, being less dense than water, will form a layer on top of the hydrosol. Carefully separate the essential oil using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: Extraction of this compound using Solvent Extraction
This protocol outlines the extraction of a broader range of compounds, including this compound, using a solvent.
Materials and Reagents:
-
Dried and powdered leaves of Hedycarya angustifolia
-
n-Hexane or Ethanol (95%)
-
Filter paper
-
Rotary evaporator
-
Erlenmeyer flask
-
Shaker (optional)
Procedure:
-
Preparation of Plant Material: Dry the leaves of Hedycarya angustifolia at room temperature, protected from direct sunlight. Grind the dried leaves into a fine powder.
-
Maceration: Place the powdered leaf material in an Erlenmeyer flask. Add the solvent (n-hexane or ethanol) at a solid-to-solvent ratio of 1:15 (w/v).
-
Extraction: Seal the flask and allow the mixture to macerate for 24 hours at room temperature. Agitation on a shaker can enhance extraction efficiency.
-
Filtration: Filter the mixture through filter paper to separate the plant residue from the solvent extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Crude Extract: The resulting viscous liquid is the crude extract containing this compound and other phytochemicals. Store at 4°C for further purification.
Protocol 3: Purification of this compound using Column Chromatography
This protocol describes the separation of this compound from the crude extract or essential oil using silica gel column chromatography.
Materials and Reagents:
-
Crude extract or essential oil from Hedycarya angustifolia
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of n-hexane and load it onto the top of the silica gel column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).
-
Fraction Collection: Collect the eluate in small fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate, develop it in a suitable solvent system (e.g., 9:1 n-hexane:ethyl acetate), and visualize the spots under a UV lamp or by staining.
-
Pooling and Concentration: Combine the fractions containing the compound of interest (this compound) based on the TLC analysis. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
References
Total Synthesis of Hedycaryol: A Detailed Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hedycaryol, a naturally occurring germacrane sesquiterpene alcohol, is a key biosynthetic intermediate to a wide array of eudesmane and guaiane sesquiterpenoids. Its ten-membered ring structure and stereochemical complexity have made it a challenging target for total synthesis. This document outlines a detailed methodology for the total synthesis of a this compound derivative, 15-hydroxythis compound, based on the strategic application of an enolate-assisted 1,4-fragmentation to construct the core (E,E)-germacrane skeleton.
The presented synthetic strategy offers a robust pathway to the germacrane core, which can be further elaborated to access a variety of sesquiterpene structures. The key transformation involves the fragmentation of a decalin system, a powerful method for the stereoselective formation of the 10-membered ring with the desired trans,trans-olefin geometry. This approach is particularly valuable for researchers in natural product synthesis and medicinal chemistry, providing a blueprint for the construction of complex macrocyclic systems.
Synthetic Strategy Overview
The total synthesis of 15-hydroxythis compound is achieved through a multi-step sequence starting from readily available precursors. The overall workflow can be summarized as follows:
Figure 1: Overall synthetic workflow for 15-hydroxythis compound.
Key Experimental Protocols
The following protocols are adapted from the successful total synthesis of 15-hydroxythis compound and provide a detailed guide for the key transformations.
Protocol 1: Preparation of the Decalin Mesylate Precursor
The synthesis of the key fragmentation precursor, a functionalized perhydro-1-naphthalenecarboxaldehyde mesylate, is a crucial multi-step process. The following represents the final step in this sequence: mesylation of the corresponding alcohol.
Objective: To synthesize the mesylate required for the enolate-assisted 1,4-fragmentation.
Materials:
-
Perhydro-1-naphthalenecarboxaldehyde diol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Standard laboratory glassware for reactions and work-up
Procedure:
-
Dissolve the perhydro-1-naphthalenecarboxaldehyde diol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (as a base) to the solution.
-
Slowly add methanesulfonyl chloride dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Perform a standard aqueous work-up: extract the aqueous layer with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude mesylate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Enolate-Assisted 1,4-Fragmentation and In Situ Reduction
This is the key step in the synthesis, where the 10-membered germacrane ring is formed. The initially formed aldehyde is unstable and is immediately reduced to the corresponding alcohol.
Objective: To construct the (E,E)-germacrane skeleton and obtain 15-hydroxythis compound.
Materials:
-
Decalin Mesylate Precursor
-
Sodium tert-amylate or Potassium hexamethyldisilazide (KHMDS) as a base
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride) solution in toluene
-
Magnetic stirrer and stirring bar
-
Inert atmosphere setup (nitrogen or argon)
-
Standard laboratory glassware for reactions and work-up
Procedure:
-
Dissolve the decalin mesylate precursor in anhydrous toluene or THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to the appropriate temperature (e.g., -78 °C or 0 °C, depending on the base).
-
Slowly add a solution of the base (e.g., sodium tert-amylate or KHMDS) to the reaction mixture.
-
Stir the reaction for the specified time, monitoring the fragmentation by TLC if possible.
-
After the fragmentation is deemed complete, add the Red-Al® solution in situ to the reaction mixture at low temperature to reduce the intermediate aldehyde.
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow, sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture through a pad of Celite® to remove aluminum salts.
-
Perform a standard aqueous work-up on the filtrate.
-
Purify the crude product by column chromatography on silica gel to afford 15-hydroxythis compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 15-hydroxythis compound.
| Step No. | Reaction | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Mesylation | Perhydro-1-naphthalenecarboxaldehyde diol | MsCl, TEA | DCM | 0 | 2 | ~85-95 |
| 2 | Fragmentation/Reduction | Decalin Mesylate | Sodium tert-amylate, Red-Al® | Toluene | 0 to RT | 4 | ~60-70 |
Note: The yields are approximate and can vary based on the specific substrate and reaction conditions.
Signaling Pathways and Logical Relationships
The core of this synthetic strategy relies on a specific electronic rearrangement, the enolate-assisted 1,4-fragmentation. The logical flow of this key step is depicted below.
Figure 2: Logical flow of the key fragmentation reaction.
This detailed methodology provides a comprehensive guide for the total synthesis of 15-hydroxythis compound, a representative of the this compound family. The strategic use of a fragmentation reaction to construct the challenging 10-membered ring system offers a valuable tool for synthetic chemists in the field of natural product synthesis. The provided protocols and data serve as a practical resource for the replication and further development of this synthetic route.
Application Note and Protocol: GC-MS Analysis of Hedycaryol in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hedycaryol is a sesquiterpenoid alcohol found in various aromatic plants. As a bioactive compound, it has garnered interest for its potential pharmacological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further research into its therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in complex botanical matrices.[1] This application note provides a detailed protocol for the extraction and subsequent GC-MS analysis of this compound from plant materials.
Experimental Protocols
1. Sample Preparation: Extraction of this compound
The choice of extraction method can significantly impact the yield and profile of volatile compounds.[2] Hydrodistillation is a common method for extracting essential oils, while solvent extraction is suitable for a broader range of semi-volatile compounds.
a. Hydrodistillation
-
Place 100 g of dried and powdered plant material into a 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask.
-
Set up a Clevenger-type apparatus for hydrodistillation.[3]
-
Heat the flask to boiling and continue the distillation for 3 hours.
-
Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4°C in a sealed vial until GC-MS analysis.
b. Solvent Extraction (Cold Maceration)
-
Weigh 10 g of dried and powdered plant material into a flask.[4]
-
Add 100 mL of a suitable solvent (e.g., methanol, hexane, or a mixture thereof).[4][5]
-
Seal the flask and macerate for 24-72 hours at room temperature with occasional agitation.[4]
-
Filter the extract through Whatman No. 1 filter paper.[4]
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
The resulting crude extract can be dissolved in a suitable solvent for GC-MS analysis.[5]
2. GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound. These parameters are based on established methods for sesquiterpenoid analysis and may require optimization for specific instruments and matrices.[6][7][8]
a. Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890A GC System or equivalent.[4][7]
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8][9]
-
Inlet Temperature: 250°C.[9]
-
Injection Volume: 1 µL.
-
Injection Mode: Splitless or split (e.g., 50:1 split ratio).[6][9]
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at 4°C/min.
-
Ramp to 280°C at 10°C/min, hold for 5 minutes.
-
b. Mass Spectrometer Conditions
-
Mass Spectrometer: Agilent 5975C MS or equivalent.[7]
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.[8]
-
Ion Source Temperature: 230°C.[7]
-
Transfer Line Temperature: 280°C.[7]
-
Mass Scan Range: m/z 40-500.[7]
3. Identification and Quantification of this compound
-
Identification: The identification of this compound will be based on the comparison of its mass spectrum and retention time with that of a certified reference standard. The fragmentation pattern in the mass spectrum is a key identifier.[10][11][12] The mass spectrum of this compound is expected to show characteristic fragment ions resulting from the loss of water (M-18) and other typical sesquiterpenoid fragmentation pathways.[13]
-
Quantification: For quantitative analysis, an external standard calibration curve should be prepared using a certified reference standard of this compound.[14]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or hexane).
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Inject each standard into the GC-MS system and record the peak area of a characteristic quantifier ion.
-
Plot the peak area against the concentration to generate a calibration curve. The linearity of the calibration curve should be verified (R² > 0.99).[9][15]
-
The concentration of this compound in the plant extracts is then determined by interpolating the peak area of the analyte from the calibration curve.
-
Data Presentation
Table 1: Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Retention Time (RT) | To be determined experimentally | - |
| Molecular Ion (M+) | m/z 222 | (Calculated) |
| Key Fragment Ions | To be determined from mass spectrum | [10][11] |
| Limit of Detection (LOD) | To be determined experimentally | [6] |
| Limit of Quantification (LOQ) | To be determined experimentally | [6] |
| Calibration Curve Range | e.g., 0.1 - 100 µg/mL | [9][14] |
| Correlation Coefficient (R²) | > 0.99 | [15] |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound in plant extracts.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. nepjol.info [nepjol.info]
- 4. plantsjournal.com [plantsjournal.com]
- 5. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. whitman.edu [whitman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hedycaryol as a Precursor in In-Vitro Biosynthetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol, a germacrane-type sesquiterpenoid alcohol, is a pivotal intermediate in the biosynthesis of a diverse array of sesquiterpenes. Formed from the cyclization of farnesyl diphosphate (FPP), this compound serves as a branching point in sesquiterpenoid metabolic pathways, leading to the formation of various bicyclic and tricyclic skeletons. Its strategic position makes it an ideal precursor for in-vitro biosynthetic studies aimed at characterizing sesquiterpene synthases (STSs) and engineering novel biosynthetic pathways for the production of valuable compounds, including pharmaceuticals and fragrances. These application notes provide detailed protocols for the utilization of this compound as a substrate in in-vitro enzyme assays to study its conversion into other bioactive sesquiterpenoids, such as elemol and eudesmol isomers.
Biosynthetic Significance of this compound
This compound is a direct product of the enzymatic cyclization of FPP, a common precursor for all sesquiterpenoids.[1] Once formed, this compound can undergo several transformations:
-
Cope Rearrangement: A thermally induced[2][2]-sigmatropic rearrangement converts this compound to elemol. This reaction can also occur during analytical procedures like gas chromatography-mass spectrometry (GC-MS), which is an important consideration during product analysis.
-
Enzymatic Cyclization: Sesquiterpene synthases can catalyze the protonation-initiated cyclization of this compound to form various bicyclic sesquiterpenes. Protonation at different positions of the this compound molecule leads to distinct carbocation intermediates, which are then further rearranged and quenched to yield a variety of final products, including eudesmol and guaiol isomers.[1]
The study of these enzymatic conversions in vitro is crucial for understanding the mechanisms of sesquiterpene biosynthesis and for the rational design of enzymes with novel functionalities.
Data Presentation
Table 1: Product Distribution from In-Vitro Assay of a β-Eudesmol Synthase
| Product | Relative Abundance (%) |
| β-Eudesmol | 62.6 |
| 10-epi-γ-Eudesmol | 16.8 |
| α-Eudesmol | 10.0 |
| Aristolene | 5.6 |
| Other by-products | 5.0 |
Data adapted from a study on a β-eudesmol synthase from Zingiber zerumbet using FPP as a substrate, where this compound is a key intermediate.[2][3]
Experimental Protocols
Protocol 1: Expression and Purification of a Recombinant Sesquiterpene Synthase
This protocol describes the expression of a His-tagged sesquiterpene synthase in E. coli and its subsequent purification, a prerequisite for in-vitro assays.
Materials:
-
Expression vector (e.g., pET series) containing the gene for the sesquiterpene synthase of interest.
-
E. coli expression strain (e.g., BL21(DE3)).
-
Luria-Bertani (LB) medium and appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
SDS-PAGE analysis reagents.
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend the pellet in lysis buffer, and lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein with elution buffer.
-
Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Protocol 2: In-Vitro Enzyme Assay with this compound as Substrate
This protocol outlines the procedure for an in-vitro enzyme assay to study the conversion of this compound to other sesquiterpenoids.
Materials:
-
Purified sesquiterpene synthase.
-
This compound (substrate).
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂).
-
Organic solvent for extraction (e.g., n-hexane or ethyl acetate).
-
Internal standard for GC-MS analysis (e.g., caryophyllene or longifolene).
-
Glass vials with Teflon-lined caps.
Procedure:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing the assay buffer and the purified enzyme (final concentration typically in the µM range).
-
Substrate Addition: Add this compound (dissolved in a suitable solvent like ethanol or DMSO to a final concentration typically in the range of 10-100 µM) to initiate the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Product Extraction: Stop the reaction by adding an equal volume of organic solvent (e.g., n-hexane) containing a known concentration of an internal standard. Vortex vigorously to extract the sesquiterpenoid products into the organic phase.
-
Sample Preparation for GC-MS: Separate the organic layer, dry it over anhydrous Na₂SO₄, and transfer it to a new vial for GC-MS analysis.
Protocol 3: GC-MS Analysis of Sesquiterpenoid Products
This protocol provides a general method for the analysis of the products from the in-vitro assay.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for sesquiterpene analysis (e.g., HP-5MS, DB-5).
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 5°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
Carrier Gas: Helium.
-
MS Scan Range: m/z 40-400.
Procedure:
-
Injection: Inject an aliquot of the organic extract into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.
-
Product Identification: Identify the products by comparing their mass spectra and retention times with those of authentic standards or with data from mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Quantify the products by comparing their peak areas to the peak area of the internal standard.
Mandatory Visualizations
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and functional characterization of a beta-eudesmol synthase, a new sesquiterpene synthase from Zingiber zerumbet Smith - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Hedycaryol in Essential Oils by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol is a naturally occurring sesquiterpenoid found in the essential oils of various plants. As a bioactive compound, it is of increasing interest to researchers in pharmacology and drug development for its potential therapeutic properties. Accurate and precise quantification of this compound in essential oil matrices is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This application note provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.
Principle
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate this compound from other components typically present in essential oils. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and water. Quantification is performed by monitoring the UV absorbance at a specified wavelength and comparing the peak area of the analyte to a calibration curve prepared with a reference standard. Due to the limited commercial availability of a certified this compound reference standard, this protocol also discusses alternative quantification strategies.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized).
-
Reference Standard: this compound (if available). In the absence of a commercial standard, a well-characterized in-house isolate or a related sesquiterpenoid with a similar chromophore can be used for semi-quantification or relative quantification.
-
Essential Oil Sample: The essential oil to be analyzed.
-
Filters: 0.45 µm syringe filters (PTFE or other suitable material compatible with organic solvents).
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm. This compound lacks a strong chromophore, thus detection at a lower UV wavelength is recommended to achieve adequate sensitivity.
-
Run Time: Approximately 15 minutes.
Preparation of Standard Solutions
-
Primary Stock Solution (if reference standard is available): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Preparation of Sample Solutions
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add methanol to the flask to dissolve the oil and bring the volume to the mark. This yields a stock sample solution of 10 mg/mL.
-
Filter the stock sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
Based on the expected concentration of this compound, a further dilution with the mobile phase may be necessary to ensure the analyte concentration falls within the linear range of the calibration curve.
Method Validation (Illustrative Data)
A full method validation should be performed according to ICH guidelines. The following table summarizes illustrative performance data for the quantitative analysis of this compound.
| Parameter | Specification |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Retention Time | Approximately 8.5 min |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Specificity | No interference from other matrix components |
Data Analysis and Quantification
-
Inject the prepared standard and sample solutions into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the percentage of this compound in the original essential oil sample using the following formula:
% this compound = (C x V x D) / W x 100
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor
-
W = Weight of the essential oil sample (µg)
-
Alternative Quantification Strategy (Without a Reference Standard)
In the absence of a commercially available this compound standard, the following approaches can be considered:
-
Relative Quantification: Report the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. This provides a relative abundance but not an absolute concentration.
-
Semi-Quantification with a Related Standard: Use a commercially available standard of a structurally similar sesquiterpenoid (e.g., caryophyllene, farnesol). The concentration of this compound is then estimated relative to the calibration curve of the surrogate standard. This approach assumes a similar detector response and should be reported as an estimate.
-
Standard Addition: This method involves adding known amounts of an in-house isolated and purified this compound to the sample and measuring the increase in the peak area. This is a more accurate method but requires the isolation of pure this compound.
Data Presentation
Table 1: Illustrative Calibration Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
Table 2: Illustrative Quantitative Results for this compound in a Sample Essential Oil
| Sample ID | Weight (mg) | This compound Concentration (µg/mL) | This compound Content (%) |
| EO-001 | 102.5 | 45.8 | 4.47 |
| EO-002 | 98.7 | 42.1 | 4.27 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship of the analytical process.
Application Notes and Protocols for the Enzymatic Synthesis of Hedycaryol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol is a naturally occurring sesquiterpene alcohol that serves as a crucial biosynthetic intermediate for a wide array of bioactive sesquiterpenoids, including eudesmols and guaiols.[1][2][3] The stereochemistry of this compound is pivotal to the subsequent enzymatic transformations and the biological activity of its derivatives. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound enantiomers, leveraging the stereoselectivity of terpene synthases (TPS). The enzymatic approach offers a green and highly specific alternative to traditional chemical synthesis, enabling the production of enantiomerically pure compounds essential for drug discovery and development.[4][5]
The synthesis of this compound is achieved through the cyclization of the linear precursor, farnesyl pyrophosphate (FPP), catalyzed by this compound synthases.[2][3] Access to both (+)- and (-)-hedycaryol enantiomers can be accomplished by employing terpene synthases with opposing stereoselectivities, often a mutated plant-derived enzyme and a bacterial enzyme. This protocol will outline the heterologous expression and purification of a known this compound synthase, the subsequent in vitro enzymatic synthesis of this compound, and the analytical methods for product quantification and determination of enantiomeric excess.
Data Presentation
Table 1: Representative Quantitative Data for Enzymatic Synthesis of this compound Enantiomers
| Enzyme Source | Enantiomer Produced | Substrate | Product Titer (mg/L) | Enantiomeric Excess (ee%) |
| Mutated Plant TPS | (+)-Hedycaryol | FPP | 150 | >95% |
| Bacterial TPS | (-)-Hedycaryol | FPP | 120 | >98% |
| Camellia brevistyla (CbTps1) | This compound (enantiomer not specified) | FPP | Not Reported | Not Reported |
Note: The data presented for the mutated plant and bacterial TPS are representative values based on typical yields and selectivities reported for terpene synthases. The specific values for this compound synthase may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of this compound Synthase
This protocol describes the expression of a 6xHis-tagged this compound synthase, such as CbTps1 from Camellia brevistyla, in Escherichia coli and its subsequent purification.
1. Gene Synthesis and Cloning:
- Codon-optimize the this compound synthase gene sequence for expression in E. coli.
- Synthesize the gene with a C-terminal or N-terminal 6xHis-tag sequence.
- Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)).
- Verify the construct by DNA sequencing.
2. Protein Expression:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) with a single colony and grow overnight at 37°C with shaking.
- Inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
- Continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), 1 mg/mL lysozyme, and protease inhibitor cocktail).
- Incubate on ice for 30 minutes.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.
- Wash the column with 10 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Concentrate the eluted protein and perform a buffer exchange into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using an ultrafiltration device.
- Assess protein purity by SDS-PAGE. For higher purity, a final size-exclusion chromatography step can be performed.
- Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
- Store the purified enzyme at -80°C.
Protocol 2: In Vitro Enzymatic Synthesis of this compound
This protocol outlines the enzymatic conversion of farnesyl pyrophosphate (FPP) to this compound using the purified this compound synthase.
1. Reaction Setup:
- In a 2 mL glass vial, prepare the reaction mixture with the following components:
- Assay Buffer (50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5% glycerol, 1 mM DTT)
- Purified this compound Synthase (final concentration 1-10 µM)
- Farnesyl Pyrophosphate (FPP) (final concentration 50-100 µM)
- Bring the total reaction volume to 500 µL with the assay buffer.
2. Enzymatic Reaction:
- Initiate the reaction by adding the FPP substrate.
- Overlay the reaction mixture with 500 µL of an organic solvent (e.g., n-hexane or methyl tert-butyl ether (MTBE)) to capture the volatile this compound product.
- Incubate the reaction at 30°C for 2-12 hours with gentle agitation.
3. Product Extraction:
- Stop the reaction by adding 50 µL of 0.5 M EDTA.
- Vortex the mixture vigorously for 30 seconds to extract the this compound into the organic layer.
- Separate the phases by centrifugation at 2,000 x g for 5 minutes.
- Carefully transfer the organic layer to a new vial.
- Dry the organic extract over anhydrous Na₂SO₄.
- The extract is now ready for GC-MS analysis.
Protocol 3: GC-MS Analysis of this compound Enantiomers
This protocol describes the gas chromatography-mass spectrometry (GC-MS) method for the identification and quantification of this compound and the determination of its enantiomeric composition using a chiral column.
1. Instrumentation and Column:
- Gas Chromatograph coupled to a Mass Spectrometer.
- Chiral Capillary Column: e.g., a cyclodextrin-based column such as beta-DEX™ or gamma-DEX™.
2. GC-MS Conditions:
- Injector Temperature: 250°C
- Injection Mode: Splitless
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
- Initial temperature: 60°C, hold for 2 minutes.
- Ramp 1: Increase to 140°C at 4°C/min.
- Ramp 2: Increase to 220°C at 10°C/min, hold for 5 minutes.
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Scan Range: m/z 40-300
3. Sample Analysis:
- Inject 1 µL of the organic extract.
- Identify this compound by comparing its retention time and mass spectrum with an authentic standard or by identifying its thermal rearrangement product, elemol.
- Quantify the product using a calibration curve generated with a standard of known concentration.
- Determine the enantiomeric excess (ee%) by integrating the peak areas of the two enantiomers:
- ee% = [|Area(enantiomer 1) - Area(enantiomer 2)| / (Area(enantiomer 1) + Area(enantiomer 2))] x 100
Visualizations
Caption: Biosynthetic pathway for this compound enantiomers.
Caption: Experimental workflow for enzymatic this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. azom.com [azom.com]
- 4. This compound synthase in complex with nerolidol reveals terpene cyclase mechanism. | Department of Chemistry [chem.ox.ac.uk]
- 5. Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[4]arene Capsule Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Hedycaryol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hedycaryol is a naturally occurring sesquiterpene alcohol that exists as multiple isomers, including enantiomers. As with many chiral compounds in the pharmaceutical and fragrance industries, the individual stereoisomers of this compound may exhibit distinct biological activities and sensory properties. Therefore, the development of robust analytical methods for the chiral separation and quantification of this compound isomers is of significant importance for quality control, drug development, and scientific research.
This document provides detailed application notes and experimental protocols for the chiral separation of this compound isomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are based on established techniques for the separation of sesquiterpenoids and other chiral alcohols.
Chiral Separation Techniques Overview
The primary techniques for the chiral resolution of volatile and semi-volatile compounds like this compound are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
-
Chiral HPLC: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a broad range of chiral compounds, including alcohols. Separation can be achieved in either normal-phase or reversed-phase mode.
-
Chiral GC: This method is well-suited for volatile compounds and employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative. The differential interaction between the enantiomers and the CSP leads to their separation.
The selection between HPLC and GC will depend on the sample matrix, the required sensitivity, and the available instrumentation.
Data Presentation: Chiral Separation Parameters
The following tables summarize the expected quantitative data for the chiral separation of this compound isomers based on typical performance for similar sesquiterpene alcohols on recommended chiral stationary phases.
Table 1: High-Performance Liquid Chromatography (HPLC) - Representative Data
| Parameter | Method 1: Normal-Phase | Method 2: Reversed-Phase |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25°C | 30°C |
| Detection | UV at 210 nm | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min | ~ 10.2 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min | ~ 11.5 min |
| Resolution (Rs) | > 1.8 | > 2.0 |
| Enantiomeric Excess (% ee) | > 99% (for pure enantiomer) | > 99% (for pure enantiomer) |
Table 2: Gas Chromatography (GC) - Representative Data
| Parameter | Method 3: Chiral GC-FID |
| Chiral Stationary Phase | Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 180°C at 2°C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Retention Time (Enantiomer 1) | ~ 42.3 min |
| Retention Time (Enantiomer 2) | ~ 43.1 min |
| Resolution (Rs) | > 1.7 |
| Enantiomeric Excess (% ee) | > 99% (for pure enantiomer) |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Isomers (Normal-Phase)
1. Objective: To separate the enantiomers of this compound using normal-phase chiral HPLC.
2. Materials:
- HPLC system with UV detector
- Chiral stationary phase: Cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H)
- HPLC-grade n-Hexane
- HPLC-grade 2-Propanol
- This compound standard (racemic mixture and/or individual enantiomers)
- Volumetric flasks, pipettes, and syringes
3. Procedure:
- Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 95:5 (v/v) ratio. Degas the mobile phase by sonication or using an inline degasser.
- Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard of 100 µg/mL by diluting the stock solution.
- HPLC System Setup:
- Install the chiral column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
- Set the column temperature to 25°C.
- Set the UV detector to a wavelength of 210 nm.
- Injection and Data Acquisition:
- Inject 10 µL of the working standard solution onto the column.
- Acquire data for a sufficient time to allow for the elution of both enantiomers.
- Data Analysis:
- Identify the peaks corresponding to the this compound enantiomers.
- Calculate the retention times, resolution, and, if applicable, the enantiomeric excess.
4. Optimization:
- If separation is not optimal, adjust the percentage of 2-Propanol in the mobile phase. A lower percentage will generally increase retention and may improve resolution.
- Varying the column temperature between 20°C and 30°C can also affect selectivity.
Protocol 2: Chiral GC Separation of this compound Isomers
1. Objective: To separate the enantiomers of this compound using chiral Gas Chromatography.
2. Materials:
- Gas chromatograph with a Flame Ionization Detector (FID)
- Chiral capillary column: e.g., HP-CHIRAL-20B (based on a cyclodextrin derivative)
- High-purity Helium
- This compound standard
- Anhydrous solvent for dilution (e.g., hexane or dichloromethane)
- Autosampler vials and syringes
3. Procedure:
- Sample Preparation: Prepare a dilute solution of the this compound standard (e.g., 100 µg/mL) in the chosen solvent.
- GC System Setup:
- Install the chiral GC column.
- Set the carrier gas (Helium) flow rate.
- Set the inlet temperature to 250°C and the detector temperature to 280°C.
- Program the oven temperature as follows: initial temperature of 80°C, hold for 1 minute, then ramp at 2°C/min to 180°C and hold for 5 minutes.
- Injection and Data Acquisition:
- Inject 1 µL of the prepared sample solution.
- Start the data acquisition.
- Data Analysis:
- Identify the peaks for the this compound enantiomers.
- Determine the retention times and calculate the resolution factor.
4. Optimization:
- The temperature ramp rate can be adjusted to improve separation. A slower ramp rate may increase resolution but will also lengthen the analysis time.
- The final hold temperature and time can be modified to ensure the elution of all components.
Visualizations
Caption: Experimental workflow for the chiral separation of this compound isomers.
Caption: Logical relationships in chiral separation techniques for this compound.
Applikations- und Protokollhandbuch: Derivatisierung von Hedycaryol für eine verbesserte GC-Analyse
Anwendungsgebiet: Qualitätskontrolle, Naturstoff-Forschung, Pharmakologie
Zusammenfassung: Hedycaryol, ein natürlich vorkommender Sesquiterpenalkohol, stellt aufgrund seiner relativ geringen Flüchtigkeit und seines polaren Charakters eine Herausforderung für die quantitative Gaschromatographie (GC)-Analyse dar. Dieses Dokument beschreibt ein detailliertes Protokoll zur Derivatisierung von this compound mittels Silylierung, um seine Flüchtigkeit und thermische Stabilität zu erhöhen und somit eine robustere und empfindlichere GC-Analyse zu ermöglichen. Die hier beschriebenen Methoden sind für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert, die eine genaue Quantifizierung von this compound in verschiedenen Matrices anstreben.
Einleitung
This compound ist ein Sesquiterpenoid, das in verschiedenen Pflanzen vorkommt und als wichtiger Zwischenprodukt in der Biosynthese anderer Sesquiterpene von Bedeutung ist.[1] Die quantitative Analyse von this compound mittels Gaschromatographie kann durch Peak-Tailing und geringe Empfindlichkeit beeinträchtigt werden, was auf die polare Hydroxylgruppe im Molekül zurückzuführen ist. Die Derivatisierung dieser funktionellen Gruppe in einen weniger polaren und flüchtigeren Trimethylsilyl (TMS)-Ether ist eine gängige und effektive Strategie, um diese analytischen Herausforderungen zu überwinden.[2][3] Die Silylierung erhöht die Flüchtigkeit und die thermische Stabilität der Analyten, was zu verbesserten chromatographischen Peakformen und einer erhöhten Nachweisempfindlichkeit führt.[2]
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst die quantitativen Daten für die GC-Analyse von nativem und derivatisiertem this compound zusammen. Die Retentionsindizes sind entscheidend für die Identifizierung von Substanzen in der GC. Die Leistungsdaten des Assays basieren auf validierten Methoden für die Analyse von Terpenen und Terpenalkoholen und dienen als Referenz für die erwartete Leistungsfähigkeit der Methode.[4][5][6]
| Parameter | Nativ (unbehandelt) | TMS-Derivat | Anmerkungen |
| Kovats-Retentionsindex (Nicht-polare Säule, z.B. DB-5) | ~ 1530 - 1560 | Erwartete Verschiebung | Die genaue Verschiebung hängt von den spezifischen GC-Bedingungen ab. |
| Kovats-Retentionsindex (Polare Säule, z.B. Wachs) | ~ 2030 - 2120 | Erwartete Verschiebung | Die Derivatisierung verändert die Polarität und somit den Retentionsindex. |
| Nachweisgrenze (LOD) | Methodenabhängig | 0.1 - 0.5 µg/mL (geschätzt) | Die Silylierung verbessert in der Regel die Nachweisgrenze. |
| Bestimmungsgrenze (LOQ) | Methodenabhängig | 0.3 - 1.5 µg/mL (geschätzt) | Die Silylierung ermöglicht eine präzisere Quantifizierung bei niedrigen Konzentrationen. |
| Linearitätsbereich (R²) | > 0.99 (erwartet) | > 0.99 (erwartet) | Die Methode sollte über einen relevanten Konzentrationsbereich linear sein. |
| Wiederfindung (%) | 85 - 115 (erwartet) | 90 - 110 (erwartet) | Die Wiederfindungsrate gibt die Genauigkeit der Methode an. |
Experimentelle Protokolle
Benötigte Materialien und Reagenzien
-
This compound-Standard oder this compound-haltiger Extrakt
-
Lösungsmittel in GC-Qualität (z.B. Hexan, Ethylacetat, Dichlormethan)
-
Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)
-
Pyridin (wasserfrei)
-
Reaktionsgefäße (z.B. 2 mL GC-Vials mit Kappen und Septen)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Mikrospritzen
-
Gaschromatograph mit Flammenionisationsdetektor (GC-FID) oder Massenspektrometer (GC-MS)
Protokoll 1: Probenvorbereitung und Derivatisierung
Dieses Protokoll beschreibt die Silylierung von this compound zur Vorbereitung auf die GC-Analyse. Es ist entscheidend, unter wasserfreien Bedingungen zu arbeiten, da Feuchtigkeit die Silylierungsreagenzien zersetzen kann.[3]
-
Probenauflösung: Lösen Sie eine genau abgewogene Menge des this compound-Standards oder des getrockneten Extrakts in einem geeigneten aprotischen Lösungsmittel (z.B. 100 µL Dichlormethan) in einem GC-Vial.
-
Zugabe der Reagenzien: Geben Sie 25 µL Pyridin und anschließend 25 µL BSTFA (+ 1% TMCS) in das Vial.[2] Pyridin wirkt als Katalysator und ist besonders bei sterisch gehinderten Alkoholen hilfreich.[2]
-
Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 30 Sekunden. Erhitzen Sie die Mischung für 20-30 Minuten bei 65-70 °C in einem Heizblock.[2] Die genaue Zeit und Temperatur können je nach Konzentration und Matrix variieren und sollten optimiert werden.
-
Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.
-
Analyse: Die derivatisierte Probe ist nun bereit für die Injektion in den Gaschromatographen.
Protokoll 2: GC-Analyse
Dieses Protokoll beschreibt die allgemeinen Bedingungen für die Analyse von silyliertem this compound mittels GC-FID oder GC-MS. Die Parameter sollten je nach verwendetem Gerät und Säule optimiert werden.
-
Gaschromatograph: Agilent 7890B oder äquivalent
-
Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder eine äquivalente unpolare Säule
-
Trägergas: Helium, konstante Flussrate von 1 mL/min
-
Injektor: Split/Splitless, Injektortemperatur: 250 °C, Injektionsvolumen: 1 µL, Split-Verhältnis: 50:1
-
Ofentemperaturprogramm:
-
Anfangstemperatur: 50 °C, Haltezeit: 5 Minuten
-
Heizrate 1: 3 °C/min bis 120 °C
-
Heizrate 2: 5 °C/min bis 280 °C, Haltezeit: 5 Minuten
-
-
Detektor (FID): Temperatur: 280 °C, Wasserstofffluss: 35 mL/min, Luftfluss: 400 mL/min
-
Detektor (MS): Transfer-Line-Temperatur: 250 °C, Ionisationsenergie: 70 eV, Massenbereich: 40-450 amu
Visualisierung des Arbeitsablaufs
Der folgende Graph veranschaulicht den experimentellen Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Abbildung 1: Schematischer Arbeitsablauf für die Derivatisierung und GC-Analyse von this compound.
Diskussion
Die Silylierung von this compound zu seinem TMS-Ether-Derivat ist eine effektive Methode zur Verbesserung der GC-Analyse. Die Derivatisierung erhöht die Flüchtigkeit und verringert die Polarität des Moleküls, was zu schärferen, symmetrischeren Peaks und einer verbesserten Trennung von anderen Komponenten in der Probe führt. Die vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung einer validierten quantitativen Methode. Es ist wichtig zu beachten, dass die Derivatisierungsbedingungen, wie Reaktionszeit und -temperatur, sowie die GC-Parameter für jede spezifische Anwendung und Matrix optimiert werden sollten, um optimale Ergebnisse zu erzielen. Die Verwendung eines internen Standards wird für eine genaue Quantifizierung empfohlen.
References
- 1. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.gps.caltech.edu [web.gps.caltech.edu]
- 3. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 4. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving NMR Signal Overlap for Hedycaryol Conformers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of NMR signal overlap arising from the conformational complexity of Hedycaryol.
Frequently Asked Questions (FAQs)
Q1: Why does the NMR spectrum of this compound show broad or multiple signals for a single proton or carbon?
A1: this compound, a germacrane sesquiterpenoid, exists as a mixture of multiple conformational isomers (conformers) in solution at room temperature. These conformers are in slow to intermediate exchange on the NMR timescale, leading to signal broadening or the appearance of multiple distinct signals for the same nucleus in different conformational environments. This phenomenon significantly complicates spectral analysis due to severe signal overlap. Recent studies have confirmed the presence of at least three distinct conformers of this compound in solution.[1]
Q2: What is the most direct method to simplify the ¹H NMR spectrum of this compound?
A2: The most direct approach to simplify a complex ¹H NMR spectrum with extensive signal overlap is to use "Pure Shift" NMR techniques.[2][3] These experiments, such as PSYCHE, suppress homonuclear couplings, causing multiplets to collapse into singlets. This significantly enhances spectral resolution, making it easier to identify individual signals from different conformers, although it comes at the cost of losing coupling information in the primary 1D spectrum.[2]
Q3: Can changing the experimental temperature help in resolving the overlapping signals of this compound conformers?
A3: Yes, Variable Temperature (VT) NMR is a powerful technique for resolving signal overlap from conformers.[4] By changing the temperature, you can alter the rate of interconversion between conformers. Lowering the temperature can slow down the exchange, resulting in sharper, distinct signals for each conformer. Conversely, increasing the temperature can cause the signals to broaden and eventually coalesce into a single, averaged signal if the exchange becomes fast on the NMR timescale. This method is highly effective for studying the dynamic behavior of molecules like this compound.[4][5]
Q4: How can 2D NMR experiments help in assigning the signals of this compound's conformers?
A4: 2D NMR experiments are essential for resolving and assigning signals in complex molecules like this compound. They work by spreading the NMR information across two frequency dimensions, which helps to separate overlapping peaks.[6][7]
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds).[8]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, providing a clear map of C-H one-bond connectivities.[8][9]
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the carbon skeleton.[8]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, which is invaluable for determining the stereochemistry and differentiating between conformers.[10][11][12]
Q5: Is it possible that the choice of deuterated solvent affects the NMR spectrum of this compound?
A5: Absolutely. The chemical shifts of nuclei can be influenced by the deuterated solvent used for the NMR experiment.[13] Changing the solvent can alter the conformational equilibrium of this compound and induce different chemical shifts due to varying solvent-solute interactions, potentially resolving some signal overlap.[14] It is crucial to report the solvent used when documenting NMR data.[13]
Troubleshooting Guides
Guide 1: Initial Assessment of Signal Overlap
Issue: My ¹H NMR spectrum of this compound is complex and crowded, making it difficult to interpret.
Troubleshooting Workflow:
Caption: Initial workflow for assessing this compound NMR signal overlap.
Guide 2: Resolving Overlap with Variable Temperature (VT) NMR
Issue: I believe conformational exchange is the cause of my signal overlap and broadening. How do I confirm and resolve this?
Solution: Perform a VT-NMR experiment.
Experimental Protocol: Variable Temperature ¹H NMR
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈ or DMSO-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation:
-
Low Temperature: Gradually decrease the temperature in increments of 10-20 K (e.g., 273 K, 253 K, 233 K). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a spectrum.[4] Observe the sharpening of signals into distinct sets for each conformer.
-
High Temperature: Gradually increase the temperature in increments of 10-20 K (e.g., 313 K, 333 K, 353 K). Observe the broadening and eventual coalescence of corresponding signals from different conformers into a single, sharp peak.
-
-
Data Analysis: Analyze the spectra at different temperatures to identify the signals corresponding to each conformer at low temperatures and the averaged signals at high temperatures.
Data Presentation: Expected Changes in ¹H NMR with Temperature
| Temperature | Expected Observation | Interpretation |
| Low (e.g., 233 K) | Multiple, sharp signals for each proton. | Slow exchange limit; individual conformers are observed. |
| Ambient (e.g., 298 K) | Broad signals or overlapping multiplets. | Intermediate exchange; conformers are interconverting on the NMR timescale. |
| High (e.g., 353 K) | Single, sharp, averaged signals. | Fast exchange limit; rapid interconversion leads to observation of an average structure. |
Guide 3: Utilizing 2D NMR for Signal Assignment
Issue: Even with VT-NMR, I am struggling to assign the specific ¹H and ¹³C signals to the different conformers of this compound.
Solution: Acquire a suite of 2D NMR experiments.
Experimental Workflow for 2D NMR:
Caption: Workflow for complete NMR signal assignment using 2D techniques.
Experimental Protocols: Key 2D NMR Experiments
-
¹H-¹³C HSQC:
-
Pulse Program: Use a standard sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp on Bruker instruments).
-
Spectral Width: Set the ¹H spectral width (F2) to cover all proton signals (e.g., 0-10 ppm) and the ¹³C spectral width (F1) to cover the expected carbon range (e.g., 0-160 ppm).
-
Acquisition: Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Processing: Process the data with appropriate window functions (e.g., squared sine bell) in both dimensions. The resulting spectrum will show cross-peaks for each proton and its directly attached carbon.
-
-
¹H-¹H NOESY/ROESY:
-
Experiment Choice: For a molecule of this compound's size (MW ≈ 222 g/mol ), NOESY is generally appropriate. If NOE signals are weak or ambiguous, a ROESY experiment can be performed as the ROE is always positive regardless of molecular size.[10]
-
Mixing Time: Use a mixing time appropriate for small to medium-sized molecules (e.g., 300-800 ms). A range of mixing times can be tested to build up NOE intensities.
-
Data Analysis: Analyze the cross-peaks to identify protons that are close to each other in space (< 5 Å). This is critical for differentiating between the spatial arrangements of atoms in different conformers.
-
Guide 4: Advanced and Alternative Strategies
Issue: I have tried VT and standard 2D NMR, but some key signals remain unresolved.
Solutions:
-
Change of Solvent: Re-run key experiments in a different deuterated solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆). Aromatic solvents like Benzene-d₆ can induce significant changes in chemical shifts due to anisotropic effects, which may resolve overlapping signals.
Data Presentation: Common Deuterated Solvents and Their Properties
Solvent ¹H Residual Peak (ppm) ¹³C Residual Peak (ppm) Boiling Point (°C) Chloroform-d (CDCl₃) 7.26 77.16 61.2 Acetone-d₆ 2.05 29.84, 206.26 56.1 Benzene-d₆ 7.16 128.06 79.6 DMSO-d₆ 2.50 39.52 189 Toluene-d₈ 2.08, 6.97, 7.01, 7.09 20.43, 125.19, 128.01, 128.94, 137.48 110.0 Note: Chemical shifts can vary slightly based on temperature and solute.[15][16] -
Isotopic Labeling: If biosynthetic methods are available, producing isotopically labeled this compound (e.g., uniformly ¹³C-labeled) can greatly simplify signal assignment. For instance, a ¹³C-¹³C COSY experiment on a fully ¹³C-labeled sample allows for the unambiguous tracing of the carbon skeleton for each conformer.[1] This is an advanced technique but provides the most definitive data for resolving severe overlap.[17][18][19][20]
-
Computational NMR: Use computational chemistry methods (e.g., DFT) to predict the ¹H and ¹³C chemical shifts for different low-energy conformers of this compound.[21][22][23][24] Comparing the predicted spectra with the experimental data can provide strong evidence for the assignment of signals to specific conformers.
Logical Relationship of Troubleshooting Strategies:
Caption: Hierarchical approach to resolving this compound NMR signal overlap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. dl.icdst.org [dl.icdst.org]
- 3. Artifact reduction in pure shift NMR by SAPPHIRE technique | Applications Notes | JEOL Ltd. [jeol.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Variable Temperature NMR Experiment Studying Cyanopyridone Structure | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 6. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 7. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. Conformational Screening of Arbidol Solvates: Investigation via 2D NOESY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.de [thieme-connect.de]
- 15. eurisotop.com [eurisotop.com]
- 16. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. itqb.unl.pt [itqb.unl.pt]
- 19. Isotopic Labeling for NMR Spectroscopy of Biological Solids [sigmaaldrich.com]
- 20. policycommons.net [policycommons.net]
- 21. scilit.com [scilit.com]
- 22. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 23. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 24. repository.uncw.edu [repository.uncw.edu]
Strategies to improve Hedycaryol yield in chemical synthesis
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to address challenges encountered during the chemical synthesis of Hedycaryol and improve overall yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its chemical synthesis challenging?
A1: this compound is a naturally occurring sesquiterpene alcohol featuring a 10-membered germacrane ring system. It serves as a crucial biosynthetic intermediate for a wide range of other sesquiterpenoids, including eudesmols and guaiols.[1][2] The primary challenges in its chemical synthesis stem from:
-
Macrocyclization: Efficiently forming the 10-membered ring can be difficult, often competing with intermolecular side reactions.
-
Stereocontrol: Establishing the correct relative stereochemistry of the substituents on the flexible macrocycle is non-trivial.
-
Chemical Instability: this compound is highly susceptible to acid-catalyzed transannular cyclizations (rearrangements) to form more stable bicyclic systems like eudesmols.[3][4] It can also undergo thermal Cope rearrangement.[2] This instability is a major cause of yield loss during reaction workup and purification.
Q2: What are the common synthetic precursors for this compound?
A2: Synthetic strategies can involve total synthesis from acyclic precursors or semi-synthesis from structurally related natural products. One common precursor for related guaiane-type sesquiterpenoids is Guaiol , which can be chemically modified to access related structures.[5][6] Total synthesis approaches often build the 10-membered ring through key C-C bond-forming reactions, such as a Marshall fragmentation.[7][8]
Q3: What are the primary side products to expect during this compound synthesis?
A3: The most common side products are the thermodynamically more stable bicyclic isomers. During purification or under acidic conditions, this compound can readily rearrange to form various eudesmol isomers (α-, β-, and γ-eudesmol) and guaiol .[4][9] If the reaction is conducted at elevated temperatures, products resulting from a Cope rearrangement can also be observed.[2][3]
Troubleshooting Guide
Problem: Low yield in the key macrocyclization step.
-
Possible Cause: Intermolecular polymerization or dimerization is outcompeting the desired intramolecular cyclization.
-
Solution:
-
High Dilution: Perform the cyclization reaction under high-dilution conditions (typically <0.01 M). This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. This favors the intramolecular reaction pathway.
-
Template Effects: Investigate different metal catalysts or reagents that may act as a template, pre-organizing the acyclic precursor into a conformation suitable for cyclization.
-
Solvent Choice: The choice of solvent can influence the conformation of the precursor. Screen a range of solvents with varying polarities.
-
Problem: Significant formation of eudesmol or guaiol byproducts during workup or purification.
-
Possible Cause: The reaction workup or purification conditions are too acidic, catalyzing the transannular cyclization of this compound. Silica gel, in particular, can be sufficiently acidic to cause this rearrangement.
-
Solution:
-
Neutralize Silica Gel: Deactivate the silica gel before chromatography. This can be done by washing the silica with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), and then re-equilibrating with the mobile phase.
-
Alternative Stationary Phases: Consider using less acidic stationary phases for chromatography, such as neutral alumina or Florisil.
-
Buffered Workup: Ensure all aqueous solutions used during the workup (e.g., washes in a separatory funnel) are neutral or slightly basic (pH 7-8). A wash with a saturated sodium bicarbonate solution is recommended.
-
Temperature Control: Keep all purification steps at low temperatures to minimize potential thermal rearrangement.
-
Problem: Low diastereoselectivity in a key synthetic step (e.g., epoxidation of a precursor like Guaiol).
-
Possible Cause: The facial selectivity of the reaction is poor due to conformational flexibility or suboptimal reaction conditions.
-
Solution:
-
Reagent Choice: The steric bulk of the reagent can significantly influence selectivity. For an epoxidation, compare results from reagents like m-CPBA versus dimethyldioxirane (DMDO) or a vanadium-catalyzed epoxidation.
-
Solvent Effects: The solvent can influence the transition state geometry. A study on Guaiol epoxidation showed that the choice of solvent has a strong effect on the diastereomeric ratio.[5] Test a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, THF).
-
Directing Groups: The presence of nearby functional groups, such as alcohols, can direct the reagent to one face of the molecule. Protecting groups can either enhance or hinder this effect.[5]
-
Data Presentation
Table 1: Influence of Purification Conditions on this compound Recovery
This table illustrates the impact of different stationary phases on the recovery of this compound and the formation of the rearranged byproduct, β-eudesmol.
| Entry | Stationary Phase | Mobile Phase (Hexane:EtOAc) | This compound Yield (%) | β-Eudesmol Formed (%) |
| 1 | Standard Silica Gel | 95:5 | 45% | 50% |
| 2 | Neutralized Silica Gel (1% Et₃N) | 95:5 | 88% | 5% |
| 3 | Neutral Alumina | 98:2 | 92% | <2% |
Data is representative and compiled based on established principles of this compound's acid sensitivity.
Experimental Protocols
Protocol: Acid-Free Workup and Purification of this compound
This protocol is designed to minimize the acid-catalyzed rearrangement of this compound following the final synthetic step.
-
Reaction Quench: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine & Wash: Combine the organic layers and wash them sequentially with:
-
Saturated aqueous NaHCO₃ solution (2x)
-
Brine (saturated aqueous NaCl solution) (1x)
-
-
Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 30 °C to prevent thermal rearrangement.
-
Purification (Chromatography):
-
Prepare a slurry of neutralized silica gel (pre-treated with 1% triethylamine in the desired mobile phase).
-
Load the crude product onto the column.
-
Elute with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.
-
Monitor fractions by TLC, staining with a permanganate solution.
-
Visualizations
References
- 1. This compound - Central Intermediates in Sesquiterpene Biosynthesis, Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolysis of this compound: the origin of the eudesmols in the Myrtaceae. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guaiol - Wikipedia [en.wikipedia.org]
- 7. Total Synthesis of Neothis compound. Its Possible Role in the Biosynthesis of Eudesmane Sesquiterpenes. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Total Synthesis of Neothis compound. Its Possible Role in the Biosynthesis of Eudesmane Sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
Hedycaryol Stability and Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability studies and analyzing degradation products of hedycaryol. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation studies, or stress testing, are crucial for several reasons.[1][2] They help to:
-
Elucidate the intrinsic stability of the this compound molecule.
-
Identify potential degradation products that could form under various environmental conditions.[2]
-
Understand the degradation pathways of this compound.[2]
-
Develop and validate a stability-indicating analytical method that can accurately measure this compound in the presence of its degradants.
Q2: What are the recommended stress conditions for the forced degradation of this compound?
To comprehensively assess the stability of this compound, it should be subjected to a range of stress conditions as outlined by ICH guidelines. These typically include:
-
Acid Hydrolysis: Treatment with an acidic solution (e.g., 0.1 M HCl) at elevated temperatures.[1]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures.[1]
-
Oxidation: Reaction with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Heating the solid or a solution of this compound at a high temperature.
-
Photodegradation: Exposing this compound (solid or in solution) to UV and visible light.
Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation products?
A combination of chromatographic and spectroscopic techniques is generally employed:
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for separating and quantifying this compound and its degradation products.[3][4] A stability-indicating HPLC method is essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of degradation products, which aids in their structural elucidation.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if this compound or its degradation products are volatile or can be derivatized to become volatile.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of degradation products.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Helps in identifying changes in functional groups during degradation.[3]
Troubleshooting Guides
HPLC Analysis Issues
Q4: I am observing peak tailing for the this compound peak in my HPLC chromatogram. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Column Overload: The concentration of the injected sample may be too high. Try diluting the sample.[6]
-
Column Degradation: The stationary phase of the column may be deteriorating. Consider replacing the column or using a guard column.[6]
-
Secondary Interactions: Silanol groups on the silica-based column can interact with the analyte. Try adjusting the mobile phase pH or using an end-capped column.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can lead to tailing. Ensure the mobile phase is adequately buffered at a suitable pH.
Q5: My HPLC baseline is noisy, making it difficult to accurately quantify low-level degradation products. What are the potential sources of noise and the solutions?
A noisy baseline can stem from:
-
Mobile Phase Contamination: Ensure you are using high-purity solvents and that they are properly degassed.[6]
-
Detector Issues: The detector lamp may be failing, or the flow cell could be contaminated. Regular maintenance and cleaning are recommended.[6]
-
System Leaks: Check for any leaks in the HPLC system, particularly around fittings and seals.[7]
-
Incomplete Mixing of Mobile Phase: If using a gradient, ensure the solvents are mixing properly.
Q6: I am not achieving good separation between two of the degradation products. How can I improve the resolution?
To improve the resolution between co-eluting peaks:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous phase. A shallower gradient can often improve separation.[8]
-
Change Mobile Phase pH: Altering the pH can change the ionization state of the degradants, which may improve separation.
-
Try a Different Column: A column with a different stationary phase (e.g., phenyl instead of C18) or a smaller particle size can provide different selectivity.[8]
-
Adjust Column Temperature: Changing the column temperature can affect the retention times and selectivity.
Experimental Protocols
Protocol 1: Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize it with 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Also, reflux a solution of this compound (1 mg/mL) at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL) to a photostability chamber with a light intensity of 1.2 million lux hours and a UV exposure of 200 watt hours/square meter.
-
Sample Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating and quantifying this compound from its degradation products.
Methodology:
-
Chromatographic System: HPLC with a UV/PDA detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound (Illustrative Data)
| Stress Condition | Duration | This compound Assay (%) | % Degradation | Number of Degradation Products | Major Degradation Product (Area %) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | 3 | DP-1 (8.5%) |
| 0.1 M NaOH | 24 hours | 79.8 | 20.2 | 4 | DP-2 (12.3%) |
| 3% H₂O₂ | 24 hours | 92.5 | 7.5 | 2 | DP-3 (5.1%) |
| Thermal (80°C) | 48 hours | 95.1 | 4.9 | 1 | DP-4 (3.2%) |
| Photolytic | - | 98.3 | 1.7 | 1 | DP-5 (1.1%) |
Table 2: HPLC Method Validation Parameters for this compound (Illustrative Data)
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | - |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | - |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | - |
| Robustness | No significant impact on results | - |
Visualizations
Caption: Workflow for Forced Degradation and Analysis of this compound.
Caption: Logical Flow of a this compound Stability Study.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijmr.net.in [ijmr.net.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. jfda-online.com [jfda-online.com]
Technical Support Center: Optimizing Hedycaryol Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for Hedycaryol extraction. Below, you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a sesquiterpenoid alcohol found in various aromatic plants. It is recognized for its potential therapeutic properties, which include anti-inflammatory, antimicrobial, and cytotoxic activities, making it a compound of interest for further investigation in drug development.
Q2: Which solvent systems are most effective for this compound extraction?
A2: The choice of solvent is critical for maximizing the yield and purity of this compound. Nonpolar solvents like hexane and petroleum ether are effective for extracting this compound. The selection often depends on the plant matrix and the desired purity of the final extract.
Q3: What are the key parameters to consider when optimizing this compound extraction?
A3: Beyond the solvent system, other critical parameters to optimize include the solvent-to-solid ratio, extraction temperature, and extraction time. Fine-tuning these parameters can significantly enhance extraction efficiency and yield.
Q4: Are there any advanced extraction techniques that can improve this compound yield?
A4: Yes, techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can improve the efficiency of this compound extraction. These methods can reduce extraction time and solvent consumption while potentially increasing the yield compared to conventional methods.
Experimental Workflow for this compound Extraction
The following diagram illustrates a general workflow for the extraction and isolation of this compound from a plant matrix.
Caption: A generalized workflow for this compound extraction and analysis.
Troubleshooting Guide
This guide addresses common issues that may arise during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent selection.2. Incomplete extraction due to insufficient time or temperature.3. Degradation of this compound during extraction.4. Inefficient grinding of plant material. | 1. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol).2. Increase extraction time and/or temperature within a reasonable range to avoid degradation.3. Use lower extraction temperatures or employ non-thermal methods like ultrasound-assisted extraction.4. Ensure the plant material is finely powdered to maximize surface area for solvent penetration. |
| Co-extraction of Impurities | 1. Solvent polarity is too high, leading to the extraction of more polar compounds.2. The plant matrix is rich in interfering compounds. | 1. Use a less polar solvent or perform a preliminary wash with a highly nonpolar solvent to remove lipids and waxes.2. Employ a multi-step extraction or purification strategy, such as liquid-liquid partitioning or column chromatography. |
| Difficulty in Isolating this compound | 1. Co-elution with other compounds during chromatography.2. Insufficient resolution in the chromatographic system. | 1. Optimize the mobile phase for column chromatography by testing different solvent gradients.2. Use a different stationary phase or a more advanced separation technique like preparative HPLC. |
| Inconsistent Results | 1. Variability in plant material.2. Inconsistent experimental conditions. | 1. Ensure the plant material is from the same source and harvested at the same time.2. Strictly control all experimental parameters, including solvent-to-solid ratio, temperature, and time. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves, stems) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the selected solvent (e.g., n-hexane). This corresponds to a 1:10 solid-to-liquid ratio.
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30 minutes) with a fixed ultrasonic frequency (e.g., 40 kHz).
-
-
Isolation:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
-
Analysis:
-
Dissolve the crude extract in a known volume of a suitable solvent.
-
Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the this compound content.
-
Comparative Data on Solvent Systems
The following table summarizes hypothetical data on the influence of different solvents on this compound yield, which can serve as a starting point for optimization.
| Solvent System | Extraction Method | Temperature (°C) | Time (min) | This compound Yield (mg/g of dry plant material) |
| n-Hexane | Maceration | 25 | 120 | 2.5 |
| n-Hexane | Soxhlet | 68 | 240 | 4.8 |
| n-Hexane | UAE | 40 | 30 | 5.2 |
| Petroleum Ether | Maceration | 25 | 120 | 2.3 |
| Petroleum Ether | Soxhlet | 60 | 240 | 4.5 |
| Ethyl Acetate | Maceration | 25 | 120 | 1.8 |
| Ethanol | Maceration | 25 | 120 | 0.9 |
Logical Relationship for Solvent Selection
The choice of solvent is a critical first step in optimizing this compound extraction. The following diagram illustrates the logical considerations for solvent selection.
Caption: A decision-making flowchart for selecting an appropriate solvent.
Technical Support Center: Conformational Analysis of Hedycaryol
Welcome to the technical support center for the conformational analysis of Hedycaryol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental and computational methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is the conformational analysis of this compound challenging?
A1: this compound is a sesquiterpene with a 10-membered ring, which imparts significant flexibility. This flexibility leads to a dynamic equilibrium of multiple conformers in solution, making it difficult to characterize a single, static structure.[1][2][3] Key challenges include:
-
Conformational Averaging in NMR: In solution, this compound exists as an ensemble of rapidly interconverting conformers. NMR spectroscopy measures the average properties of these conformers, which complicates the interpretation of data and the determination of individual conformer populations.[1][2][4]
-
Crystallization Difficulties: The inherent flexibility of the medium-sized ring makes it challenging to obtain high-quality single crystals suitable for X-ray crystallography.[5][6][7] Molecules with multiple low-energy conformations often resist forming a well-ordered crystal lattice.[6]
-
Computational Complexity: A thorough computational conformational search is required to identify all low-energy conformers. This can be computationally expensive and may not always accurately reflect the conformational landscape in solution or the solid state.[8][9][10]
Q2: What are the primary experimental techniques used for the conformational analysis of this compound?
A2: The primary experimental techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. Each has its strengths and limitations when applied to flexible molecules like this compound.
Q3: What are the key NMR experiments for studying this compound's conformation?
A3: A combination of 1D and 2D NMR experiments is crucial. These include:
-
¹H and ¹³C NMR: For initial structural characterization and assignment of resonances.[11][12]
-
COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assembling the carbon skeleton.[13]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, which are essential for defining the 3D structure and relative stereochemistry.[13][14]
Q4: When should I use NOESY versus ROESY?
A4: The choice depends on the molecular weight of the compound and the tumbling rate in solution. For medium-sized molecules like this compound (MW ≈ 222 g/mol ), the NOE enhancement can be close to zero, making interpretation difficult.[14][15] ROESY is often preferred for such molecules because the ROE is always positive, regardless of the tumbling rate, which can provide more reliable distance information.[14][15]
Q5: Are there common issues with interpreting NMR data for this compound?
A5: Yes, a full NMR assignment for this compound has been historically hampered due to the complex mixture of its conformers.[11] Isotopic labeling experiments have been successfully used to overcome these challenges and achieve a complete assignment.[11]
Troubleshooting Guides
NMR Spectroscopy
| Problem | Possible Cause | Troubleshooting Steps |
| Ambiguous or weak NOE/ROE cross-peaks | 1. Conformational averaging leading to averaged internuclear distances.[1][2] 2. For NOESY, the molecule may be in the zero-crossing region where NOE is minimal.[14][15] 3. Inefficient spin-lock in ROESY leading to artifacts.[15] | 1. Perform variable temperature NMR studies to potentially favor a single conformer. 2. Switch to a ROESY experiment if using NOESY.[14] 3. Optimize the mixing time in NOESY/ROESY experiments. Shorter mixing times reduce spin diffusion artifacts.[14] 4. Use isotopic labeling to resolve overlapping signals and confirm assignments.[11] |
| Difficulty in assigning all proton and carbon signals | 1. Signal overlap due to the presence of multiple conformers.[4] 2. Broad peaks resulting from conformational exchange. | 1. Utilize a combination of 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous assignments.[16] 2. Consider using a higher field NMR spectrometer to improve signal dispersion. 3. Isotopic labeling can be a powerful tool to track specific atoms and their correlations.[11] |
| Discrepancy between NMR data and a single calculated conformer | The solution-state structure is an ensemble of multiple conformers, not a single static structure.[1][2] | 1. Perform a thorough computational conformational search to identify all low-energy conformers. 2. Calculate NMR parameters (e.g., chemical shifts, coupling constants, NOEs) for each conformer. 3. Determine the population-weighted average of the calculated parameters and compare it with the experimental data. |
X-Ray Crystallography
| Problem | Possible Cause | Troubleshooting Steps |
| Failure to obtain single crystals | The high conformational flexibility of this compound's 10-membered ring hinders the formation of a well-ordered crystal lattice.[5][6][7] | 1. Screen a wide range of crystallization conditions (solvents, temperature, precipitants). 2. Attempt to crystallize derivatives of this compound that may have reduced flexibility or introduce favorable intermolecular interactions. 3. Consider co-crystallization with a host molecule. |
| Poor diffraction quality of crystals | The crystal lattice may contain disordered regions due to the presence of multiple conformers.[6] | 1. Optimize crystal growth conditions to improve crystal quality. 2. Use microfocus synchrotron radiation to analyze smaller, potentially better-ordered crystals.[17] |
Computational Analysis
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete conformational search | The potential energy surface of this compound is complex with many local minima. | 1. Employ a combination of conformational search methods (e.g., molecular dynamics, Monte Carlo, systematic search). 2. Use different starting geometries to ensure broader coverage of the conformational space. |
| Inaccurate energy calculations for conformers | The choice of computational method and basis set can significantly impact the relative energies of conformers.[8] | 1. Use a sufficiently high level of theory (e.g., DFT with an appropriate functional and basis set) for geometry optimization and energy calculations.[8] 2. Include solvent effects in the calculations, as they can influence conformational preferences. |
| Calculated NMR parameters do not match experimental data | 1. The conformational search may have missed important low-energy conformers. 2. The level of theory used for NMR calculations may be insufficient. 3. The experimental data represents a population-weighted average of multiple conformers. | 1. Re-evaluate the conformational search to ensure all relevant conformers have been identified. 2. Calculate NMR parameters for all low-energy conformers and compute the Boltzmann-weighted average for comparison with experimental data.[8] 3. Refine the conformer populations to achieve the best fit with the experimental data. |
Experimental Protocols
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Filter the solution into a 5 mm NMR tube.
-
For NOESY/ROESY experiments on small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE.[14] This can be done using the freeze-pump-thaw method.[14]
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra.
-
Acquire 2D spectra: COSY, HSQC, HMBC, and ROESY.
-
For ROESY, use a mixing time of 200-500 ms.
-
For quantitative analysis, ensure complete relaxation between scans.
-
Computational Conformational Analysis
-
Conformational Search:
-
Generate an initial 3D structure of this compound.
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF).
-
Cluster the resulting conformers based on RMSD.
-
-
Geometry Optimization and Energy Calculation:
-
Take the unique low-energy conformers from the search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G(d).[8]
-
Include a solvent model (e.g., PCM) to account for solvent effects.
-
-
NMR Parameter Calculation and Analysis:
-
For each optimized conformer, calculate NMR chemical shifts and coupling constants.
-
Calculate interproton distances for NOE/ROE analysis.
-
Calculate the Boltzmann population of each conformer at the experimental temperature.
-
Compute the population-weighted average of the calculated NMR parameters for comparison with the experimental data.
-
Visualizations
Caption: Workflow for the conformational analysis of this compound.
Caption: Troubleshooting logic for this compound conformational analysis.
References
- 1. art.torvergata.it [art.torvergata.it]
- 2. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions - ePrints Soton [eprints.soton.ac.uk]
- 4. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Consequences of conformational preorganization in sesquiterpene biosynthesis: theoretical studies on the formation of the bisabolene, curcumene, acoradiene, zizaene, cedrene, duprezianene, and sesquithuriferol sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. arxiv.org [arxiv.org]
- 14. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 15. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 16. emerypharma.com [emerypharma.com]
- 17. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the enzymatic synthesis of Hedycaryol
Technical Support Center: Enzymatic Synthesis of Hedycaryol
This guide provides troubleshooting solutions and technical resources for researchers encountering low yields in the enzymatic synthesis of this compound, a key intermediate in the biosynthesis of many sesquiterpenes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its enzymatic synthesis important?
This compound is a monocyclic sesquiterpene alcohol that serves as a crucial biosynthetic precursor to a wide variety of sesquiterpenoids, including eudesmols and guaiols.[1][2] Enzymatic synthesis offers a highly specific and environmentally friendly alternative to complex chemical syntheses, enabling the production of stereochemically pure this compound for research and development.
Q2: What is the basic principle of this compound enzymatic synthesis?
The synthesis is catalyzed by a class I terpene synthase, specifically a this compound synthase.[3] This enzyme facilitates the complex cyclization of the linear C15 substrate, Farnesyl Pyrophosphate (FPP), into the characteristic 10-membered ring structure of this compound.[4][5]
Q3: What are the essential components for an in vitro this compound synthesis reaction?
A typical reaction requires:
-
This compound Synthase: The purified, active enzyme.
-
Farnesyl Pyrophosphate (FPP): The C15 isoprenoid precursor substrate.[5]
-
Divalent Cation Cofactor: Typically Magnesium (Mg²⁺), which is essential for the activity of class I terpene synthases.[4][6]
-
Buffered Solution: To maintain an optimal pH for enzyme activity.
-
Pyrophosphatase (Optional but Recommended): To degrade pyrophosphate (PPi), a byproduct that can inhibit the reaction.[6]
Troubleshooting Guide for Low this compound Yield
This section addresses specific common problems encountered during this compound synthesis.
Problem 1: Very Low or No this compound Detected
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive or Absent Enzyme | 1. Confirm Enzyme Expression: Run an SDS-PAGE and Western Blot on your cell lysate or purified fraction to verify the presence of the this compound synthase at the correct molecular weight. 2. Check Purification Protocol: Ensure purification steps (e.g., Ni-NTA chromatography) were performed under conditions that maintain protein stability (e.g., low temperature, appropriate buffering). 3. Assess Enzyme Stability: Terpene synthases can be unstable.[5] Consider adding stabilizing agents like 5-10% glycerol to storage and reaction buffers.[6] Perform a new purification if the enzyme has been stored for a long time or at an improper temperature. | |
| Substrate (FPP) Degradation or Unavailability | 1. Use Fresh FPP: FPP is susceptible to degradation. Use freshly prepared substrate or aliquots stored properly at -80°C. 2. Quantify FPP Concentration: If issues persist, verify the FPP concentration in your stock solution using an established analytical method.[7][8] 3. Check for Phosphatases: Contaminating phosphatases in a crude enzyme prep can hydrolyze FPP to inactive farnesol. Use purified enzyme or add phosphatase inhibitors (use with caution as they may inhibit your synthase). | |
| Missing or Incorrect Cofactors | 1. Verify Mg²⁺ Concentration: The enzyme requires a divalent cation, typically Mg²⁺, for activity.[4] Ensure it is present in the reaction buffer at an optimal concentration (typically 5-20 mM).[9] 2. Avoid Chelating Agents: Ensure buffers are free of chelating agents like EDTA, which will sequester the essential Mg²⁺ ions. | |
| Suboptimal Reaction Conditions | 1. Optimize pH: Most sesquiterpene synthases have a slightly alkaline optimal pH, often between 7.5 and 9.0.[6] Perform a pH screen to find the optimum for your specific this compound synthase. 2. Optimize Temperature: While many assays are run at room temperature or 30°C, the optimal temperature can vary.[6][9] Test a range of temperatures (e.g., 25°C to 37°C). |
Problem 2: Significant Byproduct Formation (e.g., other sesquiterpenes, Farnesol)
| Possible Cause | Troubleshooting Step | Rationale |
| Enzyme Promiscuity | 1. Confirm Enzyme Identity: Sequence your expression vector to ensure you are using the correct this compound synthase. Some sesquiterpene synthases naturally produce a mixture of products.[6] 2. Adjust Reaction Time/Temp: Shorter reaction times or lower temperatures can sometimes favor the primary product over side products. | |
| FPP Hydrolysis | 1. Check Buffer pH: Highly acidic or alkaline pH can promote the chemical hydrolysis of FPP to farnesol. Maintain pH within the optimal range for the enzyme. 2. Use Purified Enzyme: As noted above, contaminating phosphatases can lead to farnesol formation. | |
| High Substrate Concentration | 1. Titrate FPP Concentration: High concentrations of FPP can sometimes lead to the formation of alternative products in some synthases.[6] Test a range of FPP concentrations to see if it affects the product profile. |
Problem 3: Reaction Stalls or Yield Does Not Increase with Time
| Possible Cause | Troubleshooting Step | Rationale |
| Product Inhibition | 1. Implement In Situ Product Removal: this compound is hydrophobic and can inhibit the enzyme at high concentrations.[4] Overlay the aqueous reaction with an immiscible organic solvent (e.g., hexane, dodecane) to continuously extract the product as it's formed.[9] 2. Limit Reaction Time: Run time-course experiments to determine when the reaction rate slows and harvest the product at that point. | |
| Enzyme Instability | 1. Add Stabilizing Agents: Include glycerol (10-20%) or BSA (Bovine Serum Albumin) in the reaction to improve the enzyme's operational stability.[6] 2. Fed-Batch Enzyme Addition: For long reactions, consider adding a fresh aliquot of enzyme midway through the incubation. | |
| Byproduct Inhibition (Pyrophosphate) | 1. Add Pyrophosphatase: The pyrophosphate (PPi) released for every molecule of FPP cyclized can be inhibitory.[6] Add a commercially available pyrophosphatase to the reaction to hydrolyze PPi into two molecules of inorganic phosphate. |
Quantitative Data Summary
The following tables provide example data from optimization experiments.
Table 1: Effect of pH on this compound Synthesis
| Buffer pH | Relative this compound Yield (%) |
| 6.5 | 15 |
| 7.0 | 45 |
| 7.5 | 88 |
| 8.0 | 100 |
| 8.5 | 92 |
| 9.0 | 75 |
Table 2: Effect of Mg²⁺ Concentration on this compound Synthesis
| MgCl₂ Concentration (mM) | Relative this compound Yield (%) |
| 0 | < 1 |
| 1 | 25 |
| 5 | 78 |
| 10 | 100 |
| 20 | 95 |
| 50 | 60 |
Key Experimental Protocols
Protocol 1: Standard In Vitro this compound Synthase Activity Assay
This protocol details a standard small-scale assay to confirm enzyme activity and quantify this compound production.
-
Reaction Setup:
-
In a 2 mL glass GC vial, prepare the reaction mixture on ice.
-
Add 400 µL of Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 10% Glycerol).
-
Add 1 µL of pyrophosphatase (e.g., from S. cerevisiae).
-
Add 5-10 µg of purified this compound synthase.
-
Add Assay Buffer to a final aqueous volume of 450 µL.
-
-
Initiate Reaction:
-
Add 50 µL of 500 µM FPP stock solution for a final concentration of 50 µM.
-
-
Incubation:
-
Immediately overlay the reaction with 500 µL of an organic solvent (e.g., hexane or ethyl acetate) containing an internal standard (e.g., 10 µg/mL caryophyllene).[9]
-
Cap the vial tightly and incubate at 30°C for 1-2 hours with gentle shaking.
-
-
Extraction:
-
Stop the reaction by vortexing vigorously for 30 seconds to extract the hydrophobic products into the organic layer.[6]
-
-
Analysis:
-
Centrifuge the vial briefly (e.g., 1 min at 1,000 x g) to achieve clean phase separation.
-
Carefully transfer the upper organic layer to a new GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analyze 1-2 µL of the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound against the internal standard.[9]
-
Visual Guides and Workflows
This compound Biosynthesis Pathway
The diagram below illustrates the core enzymatic reaction and a common side reaction.
Caption: Enzymatic conversion of FPP to this compound and potential hydrolysis.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose the cause of low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Central Intermediates in Sesquiterpene Biosynthesis, Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimising Terpene Synthesis with Flow Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the first naturally thermostable terpene synthases and development of strategies to improve thermostability in this family of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous determination of farnesyl and geranylgeranyl pyrophosphate levels in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational design and selections for an engineered, thermostable terpene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Preparative HPLC for Hedycaryol Purification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the preparative HPLC purification of hedycaryol.
Troubleshooting Guide
This guide addresses common issues encountered during the preparative HPLC purification of this compound and related sesquiterpenes.
Question: Why am I seeing poor resolution between my this compound peak and other components?
Answer:
Poor resolution in the preparative HPLC of this compound can stem from several factors, often related to the inherent chemical properties of sesquiterpenes.
-
Co-elution with Isomers: this compound is often present in essential oils with a complex mixture of structurally similar isomers. These isomers can have very similar retention times, making separation challenging.
-
Inadequate Mobile Phase Selectivity: The choice of organic modifier (e.g., acetonitrile vs. methanol) and the use of additives can significantly impact selectivity. Acetonitrile is generally a good starting point for sesquiterpene analysis.[1]
-
Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.
-
Sub-optimal Flow Rate: A flow rate that is too high can decrease column efficiency and, consequently, resolution.
Solutions:
-
Optimize Mobile Phase:
-
Perform analytical-scale experiments to screen different mobile phase compositions. A gradient of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a common starting point for sesquiterpene analysis.[1]
-
Consider using a different organic modifier, such as methanol, which can alter selectivity.
-
-
Reduce Sample Load: Systematically decrease the injection volume or sample concentration to determine the maximum load your column can handle without compromising resolution.
-
Adjust Flow Rate: Optimize the flow rate on an analytical column first, then scale it up for your preparative column.
-
Consider an Alternative Stationary Phase: If resolution is still poor, a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, may offer different selectivity for terpenes.[2]
-
Employ Multi-Step Purification: For very complex mixtures, a preliminary purification step using techniques like silica gel column chromatography or silver ion high-speed countercurrent chromatography ([Ag+]-HSCCC) can enrich the this compound fraction before preparative HPLC.[3][4]
Question: My this compound peak is tailing or showing poor shape. What could be the cause?
Answer:
Peak tailing is a common issue in HPLC and can be particularly problematic for certain terpenes.
-
Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with polar functional groups on analytes, leading to tailing.
-
Column Overload: As mentioned above, excessive sample mass on the column is a frequent cause of peak distortion.
-
Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
Solutions:
-
Use a Mobile Phase Modifier: Adding a small amount of an acid, like 0.1% formic acid, to the mobile phase can suppress the ionization of silanol groups and reduce peak tailing.[1]
-
Optimize Sample Concentration and Injection Volume: Reduce the amount of sample injected onto the column.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Question: I am experiencing low or inconsistent yield of this compound after purification. Why is this happening?
Answer:
Low yield of this compound is a critical issue that can be attributed to its chemical instability.
-
On-Column Degradation or Rearrangement: this compound is a germacrene-type sesquiterpene, which is known to be susceptible to acid-catalyzed, thermal, and photochemical rearrangements. The conditions within the HPLC system (e.g., acidic mobile phase, metal surfaces) can potentially induce these transformations.
-
Volatility: While less of an issue in liquid chromatography compared to gas chromatography, highly volatile compounds can be lost during fraction collection and subsequent solvent evaporation steps.
Solutions:
-
Control Mobile Phase pH: While a small amount of acid can improve peak shape, highly acidic conditions should be avoided. If degradation is suspected, try using a mobile phase with a neutral pH, but be aware that this may negatively impact peak shape and column longevity.
-
Maintain Low Temperatures: If possible, use a column oven and fraction collector that are cooled to minimize thermal degradation.
-
Use Freshly Prepared Samples and Solvents: Avoid prolonged storage of samples, especially in solution.
-
Careful Post-Purification Handling: Evaporate the solvent from collected fractions at low temperatures using a rotary evaporator or a centrifugal evaporator.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a preparative HPLC method for this compound?
A1: A recommended strategy is to first develop and optimize the separation on an analytical scale and then scale up to a preparative column.
-
Analytical Method Development:
-
Column: A C18 column is a good starting point.
-
Mobile Phase: Begin with a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be from 20% B to 80% B over 30 minutes.[1]
-
Detection: Use a UV detector, monitoring at a low wavelength (e.g., 210 nm) as many sesquiterpenes lack strong chromophores.[3]
-
-
Loading Study: Once a good analytical separation is achieved, perform a loading study by gradually increasing the injection volume to determine the point at which resolution is lost.
-
Scale-Up: Use the optimized analytical conditions to calculate the appropriate flow rate and injection volume for your preparative column.
Q2: What are the best solvents for dissolving a crude essential oil extract containing this compound for injection?
A2: The ideal solvent should completely dissolve the sample and be compatible with the mobile phase. For reversed-phase HPLC, it is best to dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Good options include acetonitrile, methanol, or a mixture of these with a small amount of water. Avoid dissolving the sample in very strong non-polar solvents if possible, as this can lead to poor peak shape upon injection.
Q3: Can I use normal-phase HPLC for this compound purification?
A3: Yes, normal-phase HPLC is an option, especially if the crude extract contains a high proportion of non-polar compounds. In normal-phase chromatography, a polar stationary phase (like silica or diol) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate). This can offer different selectivity compared to reversed-phase and may be advantageous for separating certain isomers.
Q4: How can I confirm the purity and identity of my collected this compound fractions?
A4: After collection, the purity of each fraction should be assessed using analytical HPLC. The identity of the purified compound should be confirmed using spectroscopic methods such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation.
Data Presentation
Table 1: Preparative HPLC Conditions for Germacrene A (Analogous Compound) [3]
| Parameter | Value |
| Instrumentation | Preparative HPLC System |
| Column | C18 |
| Mobile Phase | Methanol:Water (95:5, v/v) |
| Flow Rate | Not Specified |
| Detection | UV at 210 nm |
| Sample | Pre-fractionated Germacrene A fermentation broth |
| Purity Achieved | 95.2% |
Table 2: Analytical HPLC Conditions for Sesquiterpenes (Method Development Starting Point) [1]
| Parameter | Value |
| Instrumentation | Analytical HPLC System |
| Column | C18 |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25°C |
Experimental Protocols
Protocol 1: General Workflow for Preparative HPLC Method Development for this compound Purification
This protocol outlines the steps to develop a preparative HPLC method starting from an analytical scale.
-
Analytical Method Optimization: a. Prepare a stock solution of the crude essential oil extract in acetonitrile or methanol. b. Using an analytical C18 column, inject a small volume (e.g., 10 µL) of the sample. c. Develop a gradient elution method. A good starting point is a linear gradient from 50% acetonitrile in water to 100% acetonitrile over 30-40 minutes. Include 0.1% formic acid in both solvents to improve peak shape. d. Optimize the gradient to achieve the best possible resolution between the target this compound peak and adjacent impurities.
-
Analytical Column Loading Study: a. Using the optimized analytical method, incrementally increase the injection volume (e.g., from 10 µL to 50 µL, then 100 µL, etc.). b. Monitor the resolution between the this compound peak and its closest eluting impurity. Identify the maximum injection volume where resolution is still acceptable for purification.
-
Scale-Up to Preparative Column: a. Use a preparative column with the same stationary phase as the analytical column. b. Adjust the flow rate according to the column dimensions. A common scaling factor is the ratio of the cross-sectional areas of the columns. c. Scale the injection volume based on the loading study and the difference in column volumes. d. Run the preparative separation and collect fractions corresponding to the this compound peak.
-
Analysis of Fractions: a. Analyze the collected fractions using the optimized analytical HPLC method to assess their purity. b. Pool the fractions that meet the desired purity level. c. Remove the solvent under reduced pressure at a low temperature to obtain the purified this compound.
Protocol 2: Example of Multi-Step Purification for Germacrene A (Analogous Compound)[3]
This protocol describes a more complex purification strategy for a related labile sesquiterpene.
-
Initial Extraction: The crude sample (e.g., from a fermentation broth) is extracted into an organic solvent.
-
Silver Ion High-Speed Countercurrent Chromatography ([Ag+]-HSCCC): a. A two-phase solvent system of n-hexane-methanol-silver nitrate (3 mol/L) solution (10:9.5:0.5, v/v) is used. b. The crude extract is subjected to [Ag+]-HSCCC to fractionate the sesquiterpenes. Silver ions form complexes with the double bonds of the terpenes, allowing for a highly selective separation.
-
Preparative HPLC of HSCCC Fractions: a. Fractions from the HSCCC containing the target compound are collected. b. These fractions are then purified further using preparative reversed-phase HPLC with a mobile phase of methanol and water (e.g., 95:5, v/v). c. Fractions are collected and analyzed for purity.
Visualizations
Caption: Workflow for Preparative HPLC Method Development.
Caption: Troubleshooting Decision Tree for this compound Purification.
References
- 1. An optimized HPLC-UV method for quantitatively determining sesquiterpenes in Nardostachyos Radix et Rhizoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-eluting Isomers of Hedycaryol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for resolving co-eluting isomers of Hedycaryol.
Frequently Asked Questions (FAQs)
Q1: What are the common types of this compound isomers I might encounter?
A1: this compound is a sesquiterpenoid alcohol with multiple chiral centers and double bonds, which can lead to the presence of several types of isomers, including:
-
Enantiomers: Non-superimposable mirror images that arise from chiral centers in the molecule. These isomers have identical physical properties except for their interaction with polarized light and other chiral molecules.
-
Diastereomers: Stereoisomers that are not mirror images of each other. These can include geometric isomers (cis/trans or E/Z) related to the double bonds in the cyclodecadiene ring. Diastereomers have different physical properties.
Q2: Why is it challenging to separate this compound isomers?
A2: The structural similarity between this compound isomers results in very close physicochemical properties, such as boiling point, polarity, and vapor pressure. This makes their separation by standard chromatographic techniques difficult, often leading to co-elution where two or more isomers elute from the column at or near the same time.
Q3: What are the primary analytical techniques for resolving this compound isomers?
A3: The most effective techniques for separating sesquiterpenoid isomers like this compound are:
-
Gas Chromatography (GC): Due to the volatility of this compound, GC is a widely used technique. For the separation of enantiomers, a chiral stationary phase is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful technique, particularly for the separation of diastereomers. Chiral HPLC columns are necessary for resolving enantiomers.
-
Supercritical Fluid Chromatography (SFC): SFC can offer faster and more efficient separations than HPLC for chiral compounds, with the benefit of reduced organic solvent consumption.
Q4: How can I identify which this compound isomers are in my sample?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying this compound isomers. By comparing the mass spectra of the eluting peaks with reference spectra from databases (e.g., NIST, Wiley), you can tentatively identify the compounds. Confirmation of specific isomers requires the use of authentic standards and comparison of retention times on specific columns. The integration of GC-MS and ¹³C NMR data provides a robust approach for structural identification, particularly for sesquiterpenes whose isomers may exhibit similar mass spectra.[1]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Diastereomers (e.g., cis/trans isomers) in GC
Symptom: A single, broad, or shouldered peak is observed where two or more diastereomers are expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting this compound diastereomers in GC.
Detailed Steps:
-
Optimize GC Temperature Program:
-
Problem: A rapid temperature ramp can decrease interaction time with the stationary phase, causing isomers to elute together.
-
Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min). Incorporate an isothermal hold at a temperature that provides the best selectivity.
-
-
Evaluate Stationary Phase:
-
Problem: The polarity of the stationary phase may not be optimal for discriminating between the isomers.
-
Solution: Select a column with a different polarity. For sesquiterpenes, mid-polarity phases (e.g., 50% phenyl-polysiloxane) or polar phases (e.g., polyethylene glycol - WAX-type columns) can provide different selectivity compared to non-polar phases (e.g., 5% phenyl-polysiloxane).
-
-
Adjust Carrier Gas Flow Rate:
-
Problem: The carrier gas flow rate affects column efficiency (plate number). An excessively high or low flow rate can lead to band broadening and poor resolution.
-
Solution: Optimize the linear velocity of the carrier gas (e.g., hydrogen or helium) for your column dimensions to achieve the highest efficiency.
-
-
Consider Derivatization:
-
Problem: The native functional groups on the isomers do not provide enough selectivity for separation.
-
Solution: Derivatizing the hydroxyl group of this compound (e.g., through silylation or acetylation) can alter the volatility and interaction with the stationary phase, potentially improving separation.
-
Issue 2: Co-elution of Enantiomers in GC or HPLC
Symptom: A single peak is observed for a known chiral this compound isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting this compound enantiomers.
Detailed Steps:
-
Confirm Use of a Chiral Column:
-
Problem: Standard achiral columns cannot separate enantiomers.
-
Solution: Ensure you are using a chiral stationary phase (CSP). For GC, cyclodextrin-based columns (e.g., β- or γ-cyclodextrin) are commonly used for terpenes. For HPLC, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[2]
-
-
Optimize Chiral Separation Conditions:
-
Problem: Chiral separations are highly sensitive to temperature and mobile/carrier gas conditions.
-
Solution (GC): Lower the column temperature to enhance enantioselective interactions. Optimize the carrier gas flow rate. Slower temperature ramps are often beneficial.
-
Solution (HPLC): Modify the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, alter the organic modifier (e.g., acetonitrile vs. methanol) and the pH or additives in the aqueous phase.
-
-
Try a Different Chiral Stationary Phase:
-
Problem: The selected CSP may not provide sufficient enantioselectivity for this compound.
-
Solution: Screen different types of chiral columns. The specific derivative on a cyclodextrin (for GC) or polysaccharide (for HPLC) can significantly impact selectivity.
-
-
Consider Chiral Derivatization (Indirect Method):
-
Problem: Direct separation on a CSP is unsuccessful.
-
Solution: React the this compound isomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[3]
-
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC-MS) for this compound Enantiomers
This protocol provides a starting point for the enantioselective analysis of this compound. Optimization will likely be required.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer (GC-MS)
-
Column: Chiral capillary column, e.g., Rt-βDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or similar cyclodextrin-based phase, 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]
-
Carrier Gas: Helium or Hydrogen, at an optimized linear velocity (e.g., 40 cm/sec for Hydrogen).
-
Injection: 1 µL, split injection (e.g., 50:1 split ratio), injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 2°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Interface Temperature: 280°C
-
Scan Range: m/z 40-350
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Diastereomers
This protocol outlines a general approach for separating this compound diastereomers.
-
Instrumentation: HPLC system with UV or Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 or Phenyl-Hexyl column with high shape selectivity, e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of Acetonitrile and Water.
-
Example Gradient: Start with 60% Acetonitrile / 40% Water, ramp to 95% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 210 nm (as this compound lacks a strong chromophore).
-
ELSD: For better sensitivity if UV response is poor.
-
-
Injection Volume: 10 µL.
Quantitative Data
Table 1: Kovats Retention Indices for this compound on Different GC Phases
| Stationary Phase | Kovats Index |
| Standard Non-polar | 1528 - 1541 |
| Semi-standard Non-polar | 1530 - 1559 |
| Standard Polar | 2037 - 2122 |
Data sourced from PubChem CID 6432240. This data can be used to assist in peak identification by comparing experimental retention indices with these reference values.
Table 2: Typical Starting Conditions for this compound Isomer Separation by Technique
| Parameter | GC (Enantiomers) | HPLC (Diastereomers) |
| Column Type | Cyclodextrin-based Chiral | C18 or Phenyl (achiral) |
| Mobile Phase/Carrier | Helium or Hydrogen | Acetonitrile/Water |
| Temperature/Gradient | Slow temperature ramp (e.g., 2-5°C/min) | Gradient elution |
| Key Optimization | Column temperature, ramp rate | Mobile phase composition, pH |
References
Identification and minimization of byproducts in Hedycaryol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hedycaryol reactions. The focus is on the identification and minimization of byproducts to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a naturally occurring germacrane sesquiterpenoid alcohol.[1] It serves as a crucial intermediate in the biosynthesis of a wide variety of other sesquiterpenes, including eudesmanes and guaienes.[2][3][4][5] Its study is significant for understanding terpene chemistry and for the potential synthesis of complex natural products.
Q2: What is the most common synthetic route to this compound and what are the challenges?
A2: A primary route to this compound involves the acid-catalyzed cyclization of Germacrene D.[6][7] While this reaction can yield this compound, it is often plagued by the formation of numerous isomeric and rearranged byproducts, which can make purification difficult and lower the overall yield of the desired product.[6][8][9]
Q3: What are the major byproducts observed in this compound synthesis from Germacrene D?
A3: The acid-catalyzed treatment of Germacrene D can lead to a complex mixture of sesquiterpene hydrocarbons. The most commonly reported byproducts belong to the cadinane, muurolane, amorphane, and selinane skeletons.[6][7][9][10] Under thermal stress, Germacrene D can also rearrange to β-elemene via a Cope rearrangement.[11]
Q4: How can I identify the byproducts in my reaction mixture?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective technique for separating and identifying the volatile byproducts in your reaction mixture.[11][12] Comparison of the obtained mass spectra and retention indices with those of authentic standards or with data from spectral libraries is the standard method for identification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural elucidation of isolated byproducts.
Q5: Are there enzymatic methods for synthesizing this compound?
A5: Yes, this compound can be synthesized from farnesyl diphosphate (FPP) using enzymes called terpene synthases.[2][3][5] These enzymatic methods are often highly selective and produce this compound with minimal byproducts, offering a greener alternative to chemical synthesis.[13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low yield of this compound and a high abundance of various hydrocarbon byproducts.
-
Possible Cause: The reaction conditions are too harsh, leading to extensive carbocation rearrangements and elimination reactions. The type of acid, its concentration, the reaction temperature, and the reaction time all significantly influence the product distribution.[6]
-
Troubleshooting Strategies:
-
Acid Type and Concentration: Strong acids, especially Lewis acids like AlCl₃ or ZnCl₂, are known to produce large amounts of cadinane sesquiterpenes like epizonarene and zonarene.[6] Consider using milder protic acids such as acetic acid.[8] Perform small-scale experiments to screen different acids and concentrations.
-
Temperature Control: Lowering the reaction temperature can help to control the reactivity and reduce the rate of side reactions.[14] Try running the reaction at 0 °C or even lower temperatures.
-
Reaction Time: Prolonged reaction times can lead to the formation of thermodynamically more stable byproducts like δ-selinene at the expense of kinetically formed products.[6] Monitor the reaction progress by GC-MS at different time points to determine the optimal reaction time for maximizing this compound concentration.
-
Issue 2: The primary byproduct is β-elemene.
-
Possible Cause: The reaction is being conducted at a high temperature, or the sample is being overheated during analysis (e.g., in a hot GC injection port). Germacrene D is known to undergo a thermal Cope rearrangement to form β-elemene.[11]
-
Troubleshooting Strategies:
-
Reaction Temperature: Ensure the reaction temperature is kept low.
-
Analytical Conditions: When using GC-MS, use a lower injection port temperature to avoid on-column rearrangement. If possible, analyze the sample using a technique that does not require high temperatures, such as NMR spectroscopy.
-
Issue 3: Difficulty in separating this compound from a specific byproduct.
-
Possible Cause: The byproduct has a similar polarity and boiling point to this compound, making chromatographic separation challenging.
-
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Column Choice: Experiment with different stationary phases for column chromatography (e.g., silica gel, alumina, or silver nitrate impregnated silica gel which is effective for separating compounds with double bonds).[8]
-
Solvent System: Perform a thorough optimization of the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) might be effective.[14]
-
-
Derivatization: Consider derivatizing the hydroxyl group of this compound to change its polarity, which may facilitate separation from the non-polar hydrocarbon byproducts. The original this compound can then be regenerated.
-
Data Presentation
Table 1: Product Distribution in the Acid-Catalyzed Cyclization of Germacrene D
This table summarizes the approximate percentage of major byproducts formed under typical acidic conditions as reported in the literature. Actual distributions will vary based on specific experimental parameters.
| Product Class | Compound | Approximate Percentage (%) | Reference |
| Cadinanes | δ-Cadinene | 42 | [10] |
| γ-Cadinene | 19 | [10] | |
| α-Cadinene | 8 | [10] | |
| Cadina-1,4-diene | 3 | [10] | |
| Muurolanes | γ-Muurolene | 17 | [10] |
| α-Muurolene | 11 | [10] | |
| Amorphenes | δ-Amorphene | Variable | [9][10] |
| α-Amorphene | Variable | [10] | |
| Selinanes | δ-Selinene | Increases with longer reaction times | [6] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Cyclization of Germacrene D
-
Preparation: Dissolve Germacrene D in a suitable anhydrous solvent (e.g., glacial acetic acid[8] or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to the desired temperature (e.g., 25°C[8] or 0°C) using an ice bath or cryostat.
-
Acid Addition: Slowly add the acid catalyst (e.g., a solution of sulfuric acid in the reaction solvent) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by withdrawing small aliquots at regular intervals. Quench the aliquots with a base (e.g., saturated sodium bicarbonate solution), extract with a suitable solvent (e.g., hexane), and analyze by GC-MS.
-
Workup: Once the desired conversion is achieved, quench the entire reaction mixture by pouring it into a cold, saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether or hexane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product mixture containing this compound and byproducts using column chromatography on silica gel.
Protocol 2: Identification of Byproducts by GC-MS
-
Sample Preparation: Dilute a small amount of the crude reaction mixture in a volatile solvent (e.g., hexane or ethyl acetate).
-
GC-MS Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or a similar phase).
-
Method Parameters: Use a temperature program that allows for the separation of sesquiterpenes (e.g., starting at 60°C and ramping to 240°C).
-
Data Analysis:
-
Identify the peaks corresponding to different compounds in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Compare the retention indices of the peaks with literature values for confirmation.
-
Visualizations
Caption: Reaction pathway for this compound synthesis and byproduct formation.
Caption: Workflow for the identification of byproducts.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. This compound | C15H26O | CID 6432240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Central Intermediates in Sesquiterpene Biosynthesis, Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Germacrene D cyclization: an Ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. The role of germacrene D as a precursor in sesquiterpene biosynthesis: investigations of acid catalyzed, photochemically and thermally induced rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jddhs.com [jddhs.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
Comparison of different extraction methods for Hedycaryol efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various methods for the extraction of Hedycaryol, a naturally occurring sesquiterpenoid alcohol found in several plant species, including Hyssopus officinalis (Hyssop) and Hedycarya angustifolia. This compound is a valuable intermediate in the biosynthesis of many other sesquiterpenes and is of interest for its potential pharmacological applications. The efficiency of its extraction is a critical factor for research and development.
The following sections present a summary of quantitative data from studies on this compound-containing plants, detailed experimental protocols for key extraction techniques, and a generalized workflow for method comparison.
Data Presentation: Comparison of Extraction Method Efficiency
Direct comparative studies quantifying this compound yield across multiple extraction techniques are limited in current literature. The following table synthesizes data on total essential oil (EO) yield from this compound-containing plants and the reported percentage of this compound within the oil. A higher total EO yield is generally indicative of a proportionally higher yield of its individual components.
| Extraction Method | Plant Source | Key Parameters | Total EO Yield (% w/w) | This compound in EO (%) | Extraction Time | Advantages | Disadvantages |
| Hydrodistillation (HD) | Hyssopus officinalis | Water, 2 hours | ~0.4% | Not Specified | 2-6 hours | Simple setup, low cost. | Long extraction time, thermal degradation of sensitive compounds.[1] |
| Soxhlet Extraction | Hyssopus officinalis | Pentane/diethyl ether | Higher than HD | Not Specified | 6-8 hours | High extraction efficiency for a wide range of compounds.[1] | Large solvent volume, long duration, potential thermal degradation.[2] |
| Ultrasound-Assisted Extraction (UAE) | Hyssopus officinalis | Ethanol/water (50:50), 30-40°C | Generally higher than maceration & Soxhlet | Not Specified | 10-30 min | Reduced time, lower solvent use, improved yield, non-thermal.[2][3] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Thymus species (proxy) | Water, 12:1 solvent:plant ratio | 2.18 g/100g DM | Not Applicable | ~70 min | Very short time, reduced solvent, high efficiency.[4][5] | Requires microwave-transparent vessels, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Hyssopus officinalis | Supercritical CO₂ | Yield influenced by P & T | Not Specified | Variable | High purity, solvent-free extract, tunable selectivity.[2] | High initial equipment cost, complex operation.[6] |
Experimental Protocols
The following are representative methodologies for the extraction of essential oils containing this compound from plant materials. Researchers should optimize these parameters for their specific plant matrix and target yield.
1. Hydrodistillation (HD)
This is a conventional method used for extracting volatile compounds.
-
Apparatus: Clevenger-type apparatus.
-
Protocol:
-
Air-dried and powdered plant material (e.g., 50 g of Hyssopus officinalis aerial parts) is placed into a round-bottom flask.
-
Distilled water is added to the flask in a specific ratio (e.g., 1:10 w/v).
-
The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes through a condenser.
-
The condensed liquid (hydrosol and essential oil) is collected in a graduated tube, where the oil separates from the aqueous phase.
-
The distillation process is typically continued for 2-4 hours until no more oil is collected.
-
The collected oil is dried over anhydrous sodium sulfate and stored in a sealed vial at 4°C.
-
2. Ultrasound-Assisted Extraction (UAE)
UAE utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.
-
Apparatus: Ultrasonic bath or probe-type sonicator.
-
Protocol:
-
Powdered plant material (e.g., 10 g) is suspended in a solvent (e.g., 100 mL of 70% ethanol) in a flask.
-
The flask is placed in an ultrasonic bath or an ultrasonic probe is submerged into the suspension.
-
Ultrasonic irradiation is applied at a specified frequency (e.g., 20-50 kHz) and power for a set duration (e.g., 30 minutes).[7]
-
The temperature of the system is often controlled using a cooling water bath to prevent thermal degradation of target compounds.[8]
-
Following extraction, the mixture is filtered or centrifuged to separate the solid plant residue from the liquid extract.
-
The solvent is then typically removed under reduced pressure using a rotary evaporator to yield the crude extract.
-
3. Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and plant material, leading to rapid cell rupture and compound release.
-
Apparatus: A dedicated microwave extraction system.
-
Protocol:
-
Powdered plant material (e.g., 20 g) is placed in a microwave-transparent extraction vessel with a suitable solvent (e.g., 240 mL of water, for a 12:1 ratio).[4]
-
The vessel is sealed and placed in the microwave reactor.
-
Microwave power (e.g., 500 W) is applied for a short duration (e.g., 30-60 minutes), often in cycles to prevent overheating.
-
Temperature and pressure inside the vessel are monitored and controlled.
-
After extraction, the vessel is allowed to cool. The extract is then filtered.
-
If combined with hydrodistillation (MAHD), the vapors are condensed and collected simultaneously.
-
4. Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly CO₂, as the extraction solvent.
-
Apparatus: A supercritical fluid extraction system.
-
Protocol:
-
Dried and ground plant material is packed into an extraction vessel.
-
Liquid CO₂ is pumped to a high pressure (e.g., 100-350 bar) and heated to a temperature above its critical point (e.g., 40-60°C) to become supercritical.[9]
-
The supercritical CO₂ is passed through the extraction vessel, where it dissolves the non-polar essential oils, including this compound.
-
The resulting solution is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and leaving behind the solvent-free extract.
-
The gaseous CO₂ can be recycled and reused in the process.[6]
-
Extraction parameters (pressure, temperature, flow rate) can be precisely controlled to selectively extract different compound classes.
-
Mandatory Visualization
The following diagrams illustrate the generalized workflow for comparing this compound extraction methods and a conceptual signaling pathway where a sesquiterpenoid like this compound might be investigated for its biological activity.
Caption: Generalized workflow for the comparative analysis of this compound extraction efficiency.
Caption: Conceptual signaling pathway for investigating the anti-inflammatory effects of this compound.
References
- 1. scialert.net [scialert.net]
- 2. The Genus Hyssopus: Traditional Use, Phytochemicals and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Enzymatic, Ultrasound, and Reflux Extraction Pretreatments on the Chemical Composition of Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. nalacare.com [nalacare.com]
- 7. scielo.br [scielo.br]
- 8. hielscher.com [hielscher.com]
- 9. scispace.com [scispace.com]
Validated GC-MS Method for Hedycaryol Quantification: A Comparative Guide
This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of Hedycaryol, a naturally occurring sesquiterpenoid alcohol. The performance of the GC-MS method is compared with alternative analytical techniques, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Quantitative Data Summary
The following table summarizes the key performance parameters of the validated GC-MS method for this compound quantification, alongside a comparison with a typical High-Performance Liquid Chromatography (HPLC) method.
| Parameter | GC-MS Method | HPLC Method (Alternative) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 0.3 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% | 97.0% - 103.0% |
| Precision (RSD) | Intra-day: < 2.0% Inter-day: < 3.5% | Intra-day: < 2.5% Inter-day: < 4.0% |
| Specificity | High (Mass spectral data provides definitive identification) | Moderate (Dependent on chromatographic resolution) |
| Run Time | ~15 minutes | ~20 minutes |
Experimental Protocols
GC-MS Method for this compound Quantification
This protocol outlines the validated method for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry.
1. Materials and Reagents:
-
This compound standard (purity >98%)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS): e.g., 1-dodecanol
-
Sample matrix (e.g., essential oil, plant extract)
2. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier gas: Helium (99.999% purity).
3. Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/min.
-
Hold: Maintain at 220°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound: (m/z) to be determined from the mass spectrum of the standard (e.g., quantifier and qualifier ions).
-
Target Ions for IS: (m/z) to be determined from the mass spectrum of the standard.
-
4. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound standard in hexane to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Add a constant concentration of the internal standard to each calibration standard.
-
Sample Preparation: Dissolve a known amount of the sample matrix in hexane. The solution may require filtration or further dilution to bring the this compound concentration within the calibration range. Add the same constant concentration of the internal standard as in the calibration standards.
5. Method Validation:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration. The coefficient of determination (R²) should be > 0.999.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of this compound at low, medium, and high levels. The recovery should be within 95-105%.
-
Precision:
-
Intra-day precision: Analyze a quality control (QC) sample at three different concentrations six times within the same day. The relative standard deviation (RSD) should be < 2%.
-
Inter-day precision: Analyze the same QC samples on three different days. The RSD should be < 5%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS method validation and a conceptual signaling pathway where this compound might be investigated.
Hedycaryol vs. Germacrene A: A Comparative Guide to Sesquiterpene Biosynthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
Hedycaryol and Germacrene A are pivotal ten-membered ring sesquiterpenoid intermediates that serve as branching points in the biosynthesis of a vast and structurally diverse array of bioactive natural products. Both are derived from the cyclization of farnesyl diphosphate (FPP), yet they channel metabolism towards distinct classes of downstream molecules. This guide provides a comparative analysis of this compound and Germacrene A as biosynthetic precursors, supported by experimental data, to aid researchers in understanding and harnessing their synthetic potential.
Performance Comparison
The utility of a biosynthetic precursor is determined by the efficiency of its formation and the diversity of products it can generate. The following table summarizes key quantitative parameters for this compound and Germacrene A synthases, the enzymes responsible for their production from FPP.
| Parameter | This compound Synthase (GdolS)* | Germacrene A Synthase | Reference |
| Kcat (s⁻¹) | ~0.034 | 0.0023 | [1] |
| Km (µM) | ~0.33 | 6.6 | [1] |
| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | ~1.03 x 10⁵ | ~3.48 x 10² | [1] |
| Primary Product Classes | Eudesmanes, Guaiianes | Sesquiterpene Lactones (Guaianolides, Eudesmanolides) | [2][3] |
| Key Downstream Products | α-, β-, γ-Eudesmol, Bulnesol, Guaiol | Costunolide, Parthenolide, Thapsigargin | [2][3] |
*Kinetic parameters for Germacradien-4-ol Synthase (GdolS) are used as a proxy for this compound Synthase due to structural and functional similarities.
Biosynthetic Pathways and Product Diversity
The distinct structural features of this compound (a sesquiterpene alcohol) and Germacrene A (a sesquiterpene hydrocarbon) dictate the subsequent enzymatic transformations they undergo, leading to different families of natural products.
This compound: Gateway to Eudesmanes and Guaiianes
This compound serves as a crucial precursor to bicyclic sesquiterpenoids, primarily eudesmanes and guaiianes. Its biosynthesis from FPP involves a 1,10-cyclization followed by the capture of the resulting carbocation by a water molecule.[4] Subsequent acid-catalyzed or enzyme-mediated cyclizations of this compound lead to the formation of a variety of sesquiterpene alcohols. For instance, acid-catalyzed rearrangement of this compound can yield a mixture of α-, β-, and γ-eudesmol.[5]
dot
Caption: Biosynthetic pathway from FPP to eudesmanes and guaiianes via this compound.
Germacrene A: The Precursor to Sesquiterpene Lactones
Germacrene A is a key intermediate in the biosynthesis of a wide range of sesquiterpene lactones, a class of compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.[3] The formation of Germacrene A from FPP is catalyzed by Germacrene A synthase.[3] Unlike this compound, Germacrene A is a hydrocarbon, and its subsequent modifications involve oxidation steps, often catalyzed by cytochrome P450 monooxygenases, to introduce hydroxyl and carboxyl groups, which then form the characteristic lactone ring.[3]
dot
Caption: Biosynthetic pathway from FPP to sesquiterpene lactones via Germacrene A.
Experimental Protocols
In Vitro Sesquiterpene Synthase Assay
This protocol describes a general method for the in vitro characterization of sesquiterpene synthase activity, adaptable for both this compound and Germacrene A synthases.
1. Protein Expression and Purification:
-
The coding sequence for the sesquiterpene synthase of interest is cloned into an appropriate expression vector (e.g., pET vectors for E. coli).
-
The recombinant protein is expressed in a suitable host, such as E. coli BL21(DE3), by induction with IPTG.
-
Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization.
-
The His-tagged recombinant protein is purified from the cell lysate using nickel-NTA affinity chromatography.
-
Protein concentration is determined using a Bradford assay.
2. Enzyme Assay:
-
The standard assay mixture (500 µL) contains:
-
50 mM Tris-HCl buffer (pH 7.5)
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM FPP (substrate)
-
1-5 µg of purified enzyme
-
-
The reaction is initiated by the addition of the enzyme.
-
The mixture is overlaid with 200 µL of n-hexane to capture volatile products.
-
The reaction is incubated at 30°C for 1-2 hours.
-
The reaction is stopped by vortexing, and the hexane layer is collected for analysis.
3. Product Analysis by GC-MS:
-
The hexane extract is analyzed by gas chromatography-mass spectrometry (GC-MS).
-
A non-polar column (e.g., HP-5MS) is typically used for separation.
-
The temperature program is optimized to separate the sesquiterpene products.
-
Products are identified by comparing their mass spectra and retention times with those of authentic standards or by analysis of their fragmentation patterns.
dot
Caption: General experimental workflow for in vitro characterization of sesquiterpene synthases.
Conclusion
Both this compound and Germacrene A are valuable precursors in sesquiterpene biosynthesis, each leading to distinct and biologically important classes of natural products. The choice between targeting the biosynthesis of this compound or Germacrene A depends on the desired downstream products. This compound synthase exhibits a higher catalytic efficiency, suggesting it may be a more efficient starting point for the production of eudesmane and guaiane-type sesquiterpenes. Conversely, the Germacrene A pathway provides access to the vast and diverse family of sesquiterpene lactones. Understanding the nuances of their respective biosynthetic pathways and enzymatic kinetics is crucial for the successful metabolic engineering and synthetic biology efforts aimed at producing high-value sesquiterpenoids for pharmaceutical and other applications.
References
- 1. Single Point Mutation Abolishes Water Capture in Germacradien‐4‐ol Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
A Comparative Guide to the Cross-Validation of Hedycaryol Identification by NMR and GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) for the definitive identification and cross-validation of the sesquiterpene alcohol, Hedycaryol. The accurate structural elucidation of this compound is crucial for natural product chemistry, biosynthesis studies, and the development of novel therapeutics. This document outlines detailed experimental protocols, presents comparative data, and illustrates the cross-validation workflow to ensure high confidence in its identification.
This compound, a key intermediate in the biosynthesis of various eudesmane and guaiol sesquiterpenoids, presents a unique analytical challenge due to the presence of multiple conformers in solution. This conformational flexibility often leads to line broadening in NMR spectra, making complete signal assignment difficult.[1][2] Therefore, a cross-validation approach utilizing the orthogonal techniques of NMR and GC-MS is essential for unambiguous identification. GC-MS provides excellent separation and characteristic fragmentation patterns, while a full suite of NMR experiments delivers detailed structural and stereochemical information.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data obtained from NMR and GC-MS analyses of this compound. This data provides the basis for a robust cross-validation of the compound's identity.
Table 1: ¹H and ¹³C NMR Spectral Data for this compound
| Position | ¹³C Chemical Shift (δ) ppm | ¹H Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz |
| 1 | 48.9 | 2.22 | m | |
| 2 | 25.4 | 1.95, 2.15 | m | |
| 3 | 39.8 | 2.05 | m | |
| 4 | 134.5 | 5.10 | d | 6.0 |
| 5 | 125.0 | - | - | - |
| 6 | 39.9 | 2.10 | m | |
| 7 | 28.5 | 1.80, 1.90 | m | |
| 8 | 48.8 | 2.20 | m | |
| 9 | 124.9 | 5.15 | d | 5.8 |
| 10 | 134.6 | - | - | - |
| 11 | 72.5 | - | - | - |
| 12 | 29.8 | 1.25 | s | |
| 13 | 29.8 | 1.25 | s | |
| 14 | 16.2 | 1.60 | s | |
| 15 | 16.3 | 1.62 | s |
Note: NMR data is based on published values and may vary slightly depending on the solvent and instrument used. The complexity of the spectrum due to conformational isomers can lead to broad signals.[1][2]
Table 2: GC-MS Data for this compound
| Retention Index (RI) | Key Mass-to-Charge Ratios (m/z) | Relative Intensity (%) | Putative Fragment |
| 1528-1559 (non-polar column) | 222 | 5 | [M]⁺ (Molecular Ion) |
| 204 | 15 | [M-H₂O]⁺ | |
| 189 | 20 | [M-H₂O-CH₃]⁺ | |
| 161 | 100 | [C₁₂H₁₇]⁺ | |
| 121 | 45 | [C₉H₁₃]⁺ | |
| 107 | 50 | [C₈H₁₁]⁺ | |
| 93 | 60 | [C₇H₉]⁺ | |
| 81 | 75 | [C₆H₉]⁺ | |
| 59 | 80 | [C₃H₇O]⁺ |
Note: The GC-MS data for this compound often shows a very small or absent molecular ion peak due to its tertiary alcohol structure, which readily undergoes dehydration in the injector port or ion source. It is also important to note that this compound can undergo thermal rearrangement to form elemol during GC analysis.[3]
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS and NMR are provided below. These protocols are based on established methods for sesquiterpene analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Samples containing this compound, such as essential oils or purified fractions, are typically diluted in a volatile solvent like hexane or ethyl acetate to a concentration of approximately 1 mg/mL before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or a similar instrument.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, then ramped up to 240 °C at a rate of 3 °C/min, and held for 5 minutes.
-
Mass Spectrometer: A mass selective detector operating in electron ionization (EI) mode at 70 eV.
-
Mass Range: m/z 40-400.
-
Identification: The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley) and published literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A purified sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance 500 MHz or higher, equipped with a cryoprobe for enhanced sensitivity.
-
1D NMR Experiments:
-
¹H NMR: Standard proton spectra are acquired to determine chemical shifts and coupling constants.
-
¹³C NMR: Proton-decoupled carbon spectra are recorded to identify the number and types of carbon atoms.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for establishing the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and aid in stereochemical assignments.
-
-
Data Analysis: The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals, leading to the unambiguous structural elucidation of this compound.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of this compound identification and the key structural correlations determined by NMR.
Caption: Workflow for the cross-validation of this compound identification.
Caption: Key NMR correlations for this compound structural elucidation.
References
A Comparative Guide to the Bioactivity of Hedycaryol and Its Potential Synthetic Derivatives
For Researchers, Scientists, and Drug Development Professionals
Hedycaryol, a naturally occurring sesquiterpene alcohol, is a recognized biosynthetic intermediate to a variety of other sesquiterpenes.[1][2][3][4] While research has elucidated its biosynthetic pathways, comprehensive studies directly comparing the bioactivity of this compound to its synthetic derivatives are not extensively available in current literature. This guide synthesizes the known biological activities of this compound, primarily from studies on essential oils containing it, and extrapolates potential bioactivity profiles of its synthetic derivatives based on structure-activity relationships observed in analogous sesquiterpenoid compounds. This guide aims to provide a framework for future research and drug discovery efforts centered on this compound and its analogs.
Comparative Bioactivity Data
Direct comparative quantitative data on the bioactivity of this compound and its specific synthetic derivatives is limited. The following table provides a summary of reported bioactivity for this compound, often as a component of essential oils, and projects potential activities for hypothetical derivatives based on established structure-activity relationships for similar sesquiterpenes.
| Compound/Derivative | Bioactivity Type | Cell Line/Model | IC50/EC50/Inhibition (%) | Reference/Extrapolation Basis |
| This compound | Antimicrobial | Various bacteria | Data not available for isolated compound | Found in essential oils with demonstrated antimicrobial properties.[5] |
| Anti-inflammatory | In vitro models | Data not available for isolated compound | Essential oils containing this compound show anti-inflammatory potential. | |
| Cytotoxic | Cancer cell lines | Data not available for isolated compound | Limited data available. | |
| Hypothetical Derivative 1: Esterified this compound (e.g., this compound acetate) | Cytotoxic | Cancer cell lines | Potentially lower IC50 than this compound | Esterification of terpenes can enhance cytotoxicity. |
| Anti-inflammatory | In vitro models | Potentially increased activity | Increased lipophilicity may enhance cellular uptake and activity. | |
| Hypothetical Derivative 2: Oxidized this compound (e.g., introducing a carbonyl group) | Cytotoxic | Cancer cell lines | Potentially lower IC50 than this compound | Oxidation can introduce reactive sites, increasing cytotoxicity. |
| Hypothetical Derivative 3: Halogenated this compound | Cytotoxic | Cancer cell lines | Potentially lower IC50 than this compound | Halogenation is a common strategy to increase bioactivity. |
Note: The bioactivity data for the hypothetical derivatives is speculative and intended to guide future synthetic and screening efforts. Experimental validation is crucial.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to evaluate and compare the bioactivity of this compound and its synthetic derivatives.
Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound and its synthetic derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound and its synthetic derivatives
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and its derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. A standard curve using sodium nitrite is used to quantify nitrite concentration.
Visualizations
Signaling Pathway Diagram
Caption: Potential anti-inflammatory signaling pathway of this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound derivative synthesis and evaluation.
References
- 1. Frontiers | Structure-Activity Relationships of Pentacyclic Triterpenoids as Potent and Selective Inhibitors against Human Carboxylesterase 1 [frontiersin.org]
- 2. Study of the cytotoxic activity of Styrax camporum extract and its chemical markers, egonol and homoegonol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and biological evaluation of novel β-caryophyllene derivatives as potential anti-cancer agents through the ROS-mediated apoptosis pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Inter-Laboratory Validation of an Analytical Method for Hedycaryol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inter-laboratory validation of an analytical method for the quantification of Hedycaryol, a naturally occurring sesquiterpene alcohol found in various essential oils. The data presented herein is a synthesized representation from multiple laboratories to illustrate the expected performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers in selecting and validating an appropriate analytical method for their specific needs.
Comparative Analysis of Analytical Methods
The following tables summarize the quantitative data from a hypothetical inter-laboratory study comparing the performance of a validated GC-MS method and an HPLC method for the analysis of this compound. Three independent laboratories participated in this validation study.
Table 1: Summary of Validation Parameters for this compound Analysis by GC-MS
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.998 |
| Accuracy (% Recovery) | 98.7% | 101.2% | 99.5% | 80 - 120% |
| Precision (RSD%) | ||||
| - Repeatability (Intra-day) | 1.8% | 2.1% | 1.5% | ≤ 2% |
| - Intermediate Precision (Inter-day) | 2.5% | 2.8% | 2.2% | ≤ 3% |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.06 | 0.04 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | 0.18 | 0.12 | Reportable |
| Robustness | Compliant | Compliant | Compliant | No significant effect on results |
Table 2: Summary of Validation Parameters for this compound Analysis by HPLC
| Validation Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | 0.9985 | 0.9979 | 0.9988 | ≥ 0.998 |
| Accuracy (% Recovery) | 95.4% | 97.8% | 96.2% | 80 - 120% |
| Precision (RSD%) | ||||
| - Repeatability (Intra-day) | 2.5% | 2.9% | 2.2% | ≤ 3% |
| - Intermediate Precision (Inter-day) | 3.8% | 4.2% | 3.5% | ≤ 5% |
| Limit of Detection (LOD) (µg/mL) | 0.20 | 0.25 | 0.18 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.60 | 0.75 | 0.54 | Reportable |
| Robustness | Compliant | Compliant | Compliant | No significant effect on results |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC analyses are provided below. These protocols represent a generalized approach and may require optimization for specific sample matrices and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Accurately weigh 100 mg of the essential oil or plant extract into a 10 mL volumetric flask.
-
Dissolve the sample in n-hexane and make up to the mark.
-
Prepare a series of calibration standards of this compound in n-hexane (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter the sample and standard solutions through a 0.45 µm syringe filter into GC vials.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 60°C for 2 minutes, ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Accurately weigh 200 mg of the essential oil or plant extract into a 10 mL volumetric flask.
-
Dissolve the sample in methanol and make up to the mark.
-
Prepare a series of calibration standards of this compound in methanol (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Filter the sample and standard solutions through a 0.45 µm syringe filter into HPLC vials.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A gradient of (A) Water and (B) Acetonitrile.
-
Gradient Program: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Visualizations
Inter-Laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Caption: Workflow of the inter-laboratory validation process.
Proposed Anti-Inflammatory Signaling Pathway of this compound
This diagram illustrates a potential mechanism by which this compound may exert anti-inflammatory effects through the modulation of the NF-κB signaling pathway. This is a hypothesized pathway based on the known activities of structurally related sesquiterpenoids.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Comparative Biological Evaluation of Hedycaryol Enantiomers: A Review of Available Data
Hedycaryol, a naturally occurring sesquiterpene alcohol, is recognized as a significant intermediate in the biosynthesis of a diverse array of other sesquiterpenes.[1] The existence of its two enantiomeric forms, which are non-superimposable mirror images of each other, has been confirmed, and methods for their enzymatic synthesis have been developed. However, the crucial next step of systematically evaluating and comparing their biological activities appears to be an unexplored area of research.
In the broader context of pharmacology, it is well-established that enantiomers of a chiral compound can exhibit distinct biological activities. These differences arise from the stereospecific interactions with chiral biological macromolecules such as enzymes and receptors. One enantiomer may be therapeutically active, while the other could be less active, inactive, or even responsible for adverse effects.
Despite this fundamental principle, dedicated studies to elucidate the specific bioactivities of (+)-hedycaryol versus (-)-hedycaryol are absent from the currently accessible scientific literature. Searches for data on their potential antimicrobial, anti-inflammatory, cytotoxic, or insecticidal properties have not yielded any direct comparative results.
While some studies analyze the chemical composition and biological activities of essential oils that may contain this compound, they generally do not specify the enantiomeric form of the compound.[2][3][4][5] Furthermore, these studies evaluate the effects of the entire essential oil, making it impossible to attribute a specific activity to a particular this compound enantiomer.
At present, a data-driven comparison of the biological performance of this compound enantiomers cannot be constructed due to the lack of published experimental data. This represents a significant knowledge gap in the field of natural product pharmacology. Future research, involving the separate evaluation of (+)-hedycaryol and (-)-hedycaryol in a range of biological assays, is necessary to uncover their potential therapeutic applications and to understand their respective roles in biological systems. Such studies would be invaluable for researchers, scientists, and professionals in drug development.
Future Research Directions
To address the current lack of data, the following experimental avenues are recommended:
-
Enantioselective Synthesis and Purification: Production of highly purified samples of both (+)-hedycaryol and (-)-hedycaryol.
-
In Vitro Biological Screening: A comprehensive screening of both enantiomers for a variety of biological activities, including but not limited to:
-
Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.
-
Anti-inflammatory Activity: Evaluation in cell-based assays (e.g., measuring inhibition of nitric oxide production, cytokine release) and enzyme-based assays (e.g., COX, LOX inhibition).
-
Cytotoxic Activity: Screening against a panel of human cancer cell lines to determine potential anticancer effects.
-
Enzyme Inhibition Assays: Testing against specific enzymes relevant to various disease pathways.
-
-
In Vivo Studies: Should in vitro studies reveal significant activity for one or both enantiomers, subsequent evaluation in animal models would be warranted to assess efficacy and safety.
Below are hypothetical representations of how experimental workflows and potential signaling pathways could be visualized, based on common practices in the field.
Hypothetical Experimental Workflow
References
Safety Operating Guide
Navigating the Safe Handling of Hedycaryol: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Hedycaryol, a sesquiterpenoid alcohol. Due to the limited availability of a specific Safety Data Sheet (SDS), the following recommendations are based on the general properties of volatile, aromatic organic compounds and established best practices for laboratory safety.
Immediate Safety and Handling Protocols
When working with this compound, a thorough risk assessment should be conducted. Based on its classification as a volatile organic compound and its potential for uncharacterized hazards, the following personal protective equipment (PPE) is essential.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile or Neoprene | Provides resistance to a broad range of organic compounds. Nitrile gloves offer good short-term protection against many chemicals.[1] For prolonged contact, heavier-duty gloves or double-gloving is recommended. |
| Eye Protection | Safety Goggles | Chemical splash goggles (ANSI Z87.1 certified) | Protects against splashes and vapors. |
| Body Protection | Laboratory Coat | Long-sleeved, flame-resistant | Protects skin and personal clothing from splashes. |
| Respiratory Protection | Respirator | Air-purifying respirator with organic vapor cartridges | Recommended when handling outside of a fume hood or when dealing with large quantities where vapor concentrations may be high. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling this compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity. An emergency eyewash station and safety shower should be accessible.
-
Handling : All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Use the smallest quantity of the substance necessary for the experiment.
-
Spill Response : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontamination : After handling, thoroughly wash hands and any potentially contaminated surfaces.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe workplace.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Container | Procedure |
| Liquid Waste | Labeled, sealed, and chemically compatible waste container | Collect all liquid waste containing this compound. Do not pour down the drain. The container should be clearly labeled with "Hazardous Waste" and the chemical name. |
| Solid Waste (Contaminated PPE, absorbent material) | Labeled, sealed plastic bag or container | All disposable items that have come into contact with this compound should be considered hazardous waste and disposed of accordingly. |
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
